Product packaging for Formic acid, manganese salt(Cat. No.:CAS No. 14998-38-0)

Formic acid, manganese salt

Cat. No.: B12646115
CAS No.: 14998-38-0
M. Wt: 99.955 g/mol
InChI Key: KRGWXMCMZFLAAO-UHFFFAOYSA-M
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Description

Significance and Scope in Contemporary Chemical Science

The significance of manganese(II) formate (B1220265) in modern chemical science stems primarily from its utility in materials synthesis, its diverse coordination chemistry, and its emerging catalytic functions. Researchers have extensively studied its properties to develop advanced materials with tailored structures and functions.

Precursor for Advanced Materials A primary application of manganese(II) formate is its role as a precursor for the synthesis of manganese oxides (such as Mn₂O₃ and Mn₃O₄). telkomuniversity.ac.id Through controlled thermal decomposition, manganese formate can be converted into manganese oxide nanoparticles while retaining a porous, sponge-like structure. The temperature of this heat treatment is a critical parameter, as it influences the morphology and porosity of the final oxide material. For instance, thermal decomposition of nanostructured manganese carbonate, a related precursor, has been shown to yield MnO and Mn₂O₃ nanoparticles, with the final product depending on the atmosphere (argon or air). chemicalpapers.com This method is valuable for creating materials for applications in catalysis and energy storage. telkomuniversity.ac.idbohrium.com

Metal-Organic Frameworks (MOFs) and Porous Materials Manganese(II) formate is a fundamental component in the construction of metal-organic frameworks (MOFs). These materials are characterized by their crystalline, porous structures, which give them potential applications in gas storage and separation. Research has demonstrated the synthesis of a microporous manganese formate that exhibits permanent porosity and highly selective gas sorption properties, adsorbing gases like H₂ and CO₂ but excluding N₂. acs.org

The compound can form perovskite-like frameworks with the general formula [A][Mn(HCOO)₃], where 'A' is a cation like dimethylammonium, formamidinium, or acetamidinium (B1228376). rsc.orgcambridge.orgrsc.org These frameworks often exhibit interesting physical properties, including structural phase transitions triggered by the ordering of the guest cations within the framework's cavities. rsc.org For example, the compound [CH₃C(NH₂)₂][Mn(HCOO)₃] crystallizes in a perovskite-like structure and undergoes a phase transition at 304 K. rsc.orgresearchgate.net The ability to substitute different cations allows for the fine-tuning of the structural and physical properties of these MOFs. cambridge.org

Detailed Research on Crystal Structures The crystal structure of manganese(II) formate and its derivatives has been a subject of detailed investigation. The common dihydrate, Mn(HCOO)₂·2H₂O, crystallizes in the monoclinic space group P2₁/c. jps.jp Its structure contains two distinct types of manganese ions: one coordinated by six carboxyl oxygen atoms and another coordinated by two carboxyl oxygen atoms and four water molecules, both forming octahedral geometries. jps.jp

More complex, three-dimensional frameworks have also been synthesized. A chiral cubic framework, Na₃[Mn₃(HCOO)₉], was obtained via solvothermal synthesis and features triangular Mn₃ building blocks. acs.org Another study reported a manganese(III) formate framework, Mn(HCOO)₃, which was capable of trapping carbon dioxide, formic acid, and water molecules within its crystal lattice. nih.gov These studies highlight the rich structural chemistry of manganese formates, which is driven by the versatile coordination modes of the formate ligand.

Interactive Table 2: Summary of Crystal Structures of Manganese Formate Frameworks

Compound Crystal System Space Group Key Structural Feature Source(s)
Mn(HCOO)₂·2H₂O Monoclinic P2₁/c Two distinct octahedral Mn²⁺ environments. jps.jp
[CH₃C(NH₂)₂][Mn(HCOO)₃] Orthorhombic Imma Perovskite-like framework with acetamidinium guest cations. rsc.orgresearchgate.net
[(CH₃)₂NH₂][Mn(HCOO)₃] Rhombohedral R-3c Perovskite structure with dimethylammonium cations. cambridge.org

| Na₃[Mn₃(HCOO)₉] | Cubic | P2₁3 | Chiral 3D framework with triangular Mn₃ units. | acs.org |

Catalytic Activity Manganese(II) formate is also gaining recognition for its catalytic potential. Manganese-based pincer complexes have been shown to be effective catalysts for the hydrogenation of bicarbonates to formates and the reverse reaction, the dehydrogenation of formates. researchgate.net This reversible process is of great interest for chemical hydrogen storage, presenting a potential cycle for a circular carbon and hydrogen economy. researchgate.net Studies have shown that manganese complexes can catalyze formic acid dehydrogenation to produce hydrogen and carbon dioxide, a key step in releasing stored hydrogen. researchgate.netrsc.org The efficiency of these catalytic systems can be influenced by additives and reaction conditions, such as pH.

Thermal and Magnetic Properties The thermal decomposition of manganese(II) formate and its related MOFs is a well-studied process. Thermogravimetric analysis (TGA) typically shows a multi-step weight loss. For perovskite-like structures, the first step often corresponds to the loss of the guest amine and a formate group, forming an intermediate Mn(HCOO)₂. rsc.orgmdpi.com The second major step is the decomposition of this intermediate into manganese oxides. rsc.org The decomposition of the dihydrate begins with the loss of water, followed by the breakdown of the formate structure at higher temperatures, around 315°C, to yield manganese oxide and carbon monoxide. sciencemadness.org

The magnetic properties of manganese formate compounds are also an active area of research. Many of these materials exhibit antiferromagnetic behavior at low temperatures. ontosight.aiacs.org For example, the chiral framework Na₃[Mn₃(HCOO)₉] shows antiferromagnetic interactions, while the perovskite-like framework [CH₃C(NH₂)₂][Mn(HCOO)₃] displays weak ferromagnetism below 9.0 K. acs.orgrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula CHMnO2+ B12646115 Formic acid, manganese salt CAS No. 14998-38-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

14998-38-0

Molecular Formula

CHMnO2+

Molecular Weight

99.955 g/mol

IUPAC Name

manganese(2+);formate

InChI

InChI=1S/CH2O2.Mn/c2-1-3;/h1H,(H,2,3);/q;+2/p-1

InChI Key

KRGWXMCMZFLAAO-UHFFFAOYSA-M

Canonical SMILES

C(=O)[O-].[Mn+2]

Origin of Product

United States

Synthetic Methodologies and Control of Morphology

Direct Synthesis Routes

A straightforward and common method for producing manganese(II) formate (B1220265) involves the direct reaction of manganese compounds with formic acid.

Reaction of Manganese Dioxide with Formic Acid

One of the most direct and classical methods for synthesizing manganese(II) formate is the reaction of manganese dioxide (MnO₂) with formic acid (HCOOH). sciencemadness.org This process is valued for its simplicity and the use of readily available reagents. In a typical procedure, battery-grade manganese dioxide is mixed with an excess of formic acid (often an 80% aqueous solution) and water. sciencemadness.org The reaction is characterized by vigorous bubbling, which is the evolution of carbon dioxide, and this effervescence typically subsides within about ten minutes. The resulting product is manganese(II) formate dihydrate, which forms as monoclinic red crystals. sciencemadness.org Anhydrous manganese(II) formate can be subsequently obtained by recrystallizing the dihydrate from hot formic acid. sciencemadness.org

The chemical equation for this reaction is: MnO₂ + 2HCOOH → Mn(HCOO)₂ + H₂O₂ The hydrogen peroxide formed then reacts with more formic acid: H₂O₂ + HCOOH → 2H₂O + CO₂

Optimization of Reaction Parameters and Stoichiometry

Optimizing the reaction parameters is crucial for maximizing the yield and purity of manganese(II) formate. The stoichiometry of the reactants plays a significant role. Using an excess of formic acid ensures the complete conversion of the manganese dioxide. sciencemadness.org The concentration of the formic acid and the amount of water used can affect the reaction rate and the crystallization process. sciencemadness.org For instance, while various concentrations of formic acid can be used, the yield and the energy required for subsequent evaporation of the solution will be affected. sciencemadness.org

Some alternative direct synthesis approaches have also been explored. One historical method involved boiling starch with manganese dioxide and diluted sulfuric acid, followed by saturation with lead carbonate to obtain lead formate, which was then used to produce formic acid. sciencemadness.org Another procedure involves reacting a slurry of higher manganese oxides with a mixture of formic acid and hydrogen peroxide to facilitate the reduction of manganese and formation of the formate salt. sciencemadness.org

Precipitation-Based Synthesis

Precipitation methods offer greater control over the particle size and purity of the final product, which is particularly important when the manganese formate is intended as a precursor for nanostructured materials. rsc.org

Controlled Precipitation from Manganese(II) Acetate (B1210297)

A well-controlled laboratory synthesis of manganese(II) formate involves a precipitation reaction using manganese(II) acetate tetrahydrate (Mn(CH₃COO)₂·4H₂O) as the manganese source. rsc.org In this method, manganese(II) acetate tetrahydrate is dissolved in a solvent, typically anhydrous ethanol (B145695), to form a clear solution. rsc.orgrsc.org Formic acid is then added to this solution, leading to the immediate formation of a white precipitate of manganese(II) formate. rsc.orgrsc.org The precipitate is then collected by centrifugation or filtration, washed multiple times with ethanol, and dried. rsc.orgrsc.org This technique is advantageous for producing manganese formate with a more controlled morphology, which can serve as a precursor for creating nanostructures.

Influence of Precipitation Parameters on Particle Morphology and Purity

The morphology and purity of the precipitated manganese formate are significantly influenced by several key parameters. The concentration of formic acid is a critical factor affecting the size of the manganese formate precipitates. rsc.org Studies have shown that a moderate concentration of formic acid leads to the formation of ellipsoidal manganese formate particles. rsc.org The choice of solvent also plays a role; the low solubility of manganese formate in ethanol facilitates its precipitation. rsc.org

The temperature and duration of any subsequent heat treatment or solvothermal processing of the precipitate also have a profound impact on the final morphology. rsc.orgnih.gov For instance, the morphology of sponge-like manganese oxide structures, which can be synthesized from a manganese formate precursor, is largely retained from the precursor's morphology. rsc.orgnih.gov Therefore, controlling the initial precipitation conditions is essential for tailoring the properties of the final manganese-based materials.

ParameterInfluence on Morphology and PurityReference
Concentration of Formic AcidAffects the size of the manganese formate precipitates. Moderate concentrations can lead to ellipsoidal particles. rsc.org
SolventLow solubility of manganese formate in solvents like ethanol promotes efficient precipitation. rsc.org
Heat Treatment TemperatureInfluences the morphology and crystallinity of the final product when the precursor is decomposed. rsc.org
Solvothermal TimeLonger solvothermal treatment of the precipitate can lead to the formation of larger, more crystalline structures. rsc.orgnih.gov

Solvothermal and Hydrothermal Synthesis Approaches

Solvothermal and hydrothermal methods are advanced techniques used to synthesize crystalline materials from substances in a heated and pressurized solvent. These methods offer excellent control over the size, shape, and crystallinity of the resulting particles.

Solvothermal treatment of precipitated manganese formate precursors is a powerful tool for controlling the morphology of the material. This process involves heating the manganese formate in a sealed vessel, often a Teflon-lined autoclave, at elevated temperatures for a specific duration. nih.gov Research has demonstrated that this treatment can preserve the ellipsoidal morphology of the precipitated manganese formate particles. Furthermore, as the solvothermal process continues, larger, well-defined crystals of manganese formate can be formed, which can then be thermally decomposed to create sponge-like manganese oxide structures with high surface area and crystallographic symmetry. rsc.orgnih.gov

Hydrothermal synthesis, a subset of solvothermal synthesis where water is the solvent, has also been employed to produce various manganese oxide nanostructures. nih.govmdpi.comcambridge.org These methods involve the reaction of manganese salts, such as manganese sulfate (B86663) (MnSO₄) and potassium permanganate (B83412) (KMnO₄), in an aqueous solution under heat and pressure. nih.govcambridge.org By carefully controlling parameters like temperature, reaction time, and the presence of surfactants or other additives, researchers can synthesize manganese oxides with diverse morphologies, including nanorods, nanowires, and urchin-like structures. cambridge.org While these methods are typically used to create manganese oxides directly, the underlying principles of controlled crystallization under pressure and temperature are also applicable to the synthesis of precursor compounds like manganese formate. For example, perovskite-like manganese formate frameworks have been successfully synthesized using solvothermal methods. rsc.org

Synthetic MethodStarting MaterialsTypical ConditionsKey AdvantagesReference
Direct SynthesisManganese dioxide, Formic acidRoom temperature, stirringSimple, uses readily available reagents. sciencemadness.org
PrecipitationManganese(II) acetate, Formic acid, EthanolRoom temperature, precipitationBetter control over particle size and purity. rsc.org
Solvothermal/HydrothermalPrecipitated manganese formate or Manganese salts (e.g., MnCl₂·4H₂O, MnSO₄)Elevated temperature and pressure in a sealed vessel.Excellent control over morphology and crystallinity. nih.govrsc.org

Solvothermal Treatment for Morphology Control of Precursors

Solvothermal treatment is a highly effective method for controlling the morphology of manganese formate precursors, which in turn dictates the structure of manganese oxide materials derived from them. This technique involves heating a manganese formate precursor in a sealed vessel containing a solvent at elevated temperatures.

Research has shown that the morphology of a manganese formate precursor, often prepared via precipitation, can be preserved and translated into the final manganese oxide product after thermal decomposition. analchemres.org For instance, ellipsoidal manganese formate particles, when subjected to a moderate solvothermal treatment (e.g., at 200°C), decompose to form manganese oxide (Mn₃O₄) while retaining a sponge-like, porous structure. analchemres.orgnih.gov This morphological retention is crucial for creating materials with high surface areas.

The conditions of the solvothermal process are critical. Key findings indicate:

The crystal growth of manganese formate during the solvothermal process often occurs via an Ostwald ripening mechanism, where smaller particles dissolve and deposit onto larger ones, leading to the formation of more uniform, spherical particles. rsc.org

The duration of the solvothermal treatment influences the final structure. Longer treatment times can lead to larger, more symmetrical crystalline structures. rsc.org

The temperature of the subsequent heat treatment for decomposition must be carefully controlled. While 200°C has been shown to be effective for creating porous Mn₃O₄, higher temperatures (e.g., 350°C) can cause the porous structure to collapse, resulting in larger, less porous particles. analchemres.org

The table below summarizes the effect of preparation parameters on the morphology of materials derived from manganese formate precursors.

ParameterConditionEffect on MorphologySource
Synthesis Method Precipitation followed by Solvothermal TreatmentControls the growth of manganese formate, allowing for the creation of sponge-like hausmannite (Mn₃O₄) structures. nih.govrsc.org
Solvothermal Time Increasing durationLeads to the formation of larger, more defined sponge-like structures with crystallographic symmetry. rsc.org
Heat Treatment Temp. 200°CDecomposition of manganese formate to porous, sponge-like Mn₃O₄, largely retaining the precursor's morphology. analchemres.orgnih.govrsc.org
Heat Treatment Temp. 350°CLeads to the collapse of the porous structure, forming larger, less porous particles. analchemres.org
Formic Acid Conc. Moderate (e.g., 0.68 M)The morphology of the sponge-like Mn₃O₄ is effectively retained from the manganese formate precursor. rsc.org

Solvothermal Synthesis of Specific Frameworks (e.g., Na₃[Mn₃(HCOO)₉])

Solvothermal synthesis is also employed to create complex metal-organic frameworks (MOFs) where manganese ions are linked by formate groups. These frameworks can exhibit unique, porous, three-dimensional structures. An example of such a complex framework is the perovskite-like structure, Na₃[Mn₃(HCOO)₉].

While specific synthesis details for Na₃[Mn₃(HCOO)₉] are not broadly documented in general literature, the general principles for forming manganese formate-based MOFs via solvothermal methods are well-established. rsc.org The synthesis typically involves the reaction of a manganese salt (like manganese(II) chloride or acetate) with a source of formate, such as formic acid or an organic solvent like N,N-dimethylformamide (DMF), which can decompose to provide formate ligands under solvothermal conditions.

Research into related homoleptic manganese formates has shown that these materials can exhibit interesting magnetic properties, such as long-range antiferromagnetic ordering, due to the specific arrangement of manganese ions within the crystalline framework. rsc.org The synthesis parameters, such as temperature, pressure, and solvent choice, are critical in directing the assembly of these intricate structures. analchemres.orgresearchgate.net

Hydrothermal Techniques for Nanomaterial Fabrication

Hydrothermal synthesis, a variation of the solvothermal method where water is the solvent, is widely used to fabricate manganese-based nanomaterials with controlled morphologies. This technique allows for the synthesis of various manganese oxides directly from manganese salt precursors under controlled temperature and pressure.

The morphology of the resulting nanomaterials is highly dependent on the reaction conditions. By adjusting parameters such as the type of manganese precursor, reaction temperature, and time, a variety of nanostructures can be achieved. For instance, different manganese salts have been shown to yield distinct morphologies.

The table below illustrates how different manganese precursors can lead to different manganese dioxide (MnO₂) morphologies under specific hydrothermal conditions.

PrecursorHydrothermal Temp.Resulting MnO₂ MorphologySource
Mn(CH₃COO)₂·4H₂O80°CTennis-like microspheres composed of nanorods.
MnCl₂·4H₂O80°CChestnut shell-shaped microspheres.
MnSO₄·H₂O80°CSea urchin-like microspheres.

A related technique, the Microwave-Assisted Hydrothermal (MAH) method, offers an alternative that is noted for being rapid and energy-efficient, allowing for the synthesis of highly crystalline materials in shorter times.

Mechanochemical Synthesis as an Alternative Approach

Mechanochemical synthesis, which involves using mechanical force (e.g., ball-milling) to induce chemical reactions, presents a solvent-free, clean, and rapid alternative to traditional solution-based methods. analchemres.org This approach has been successfully applied to the synthesis of manganese-based compounds and frameworks.

When used to produce manganese formate-based frameworks, mechanochemical synthesis often yields polycrystalline powders with smaller crystallite sizes compared to the single crystals that can be obtained via solvothermal methods. analchemres.org This difference in crystallinity can impact the material's properties, such as its magnetic behavior, due to a higher prevalence of surface defects. analchemres.org The technique is particularly advantageous for its operational simplicity and for avoiding the use of potentially hazardous organic solvents. Research has demonstrated its effectiveness in generating manganese nucleophiles directly from unactivated manganese metal and in preparing various metal-phosphonate frameworks.

Synthesis of Anhydrous Versus Hydrated Forms

Manganese(II) formate can exist in both hydrated and anhydrous forms, with the dihydrate (Mn(HCOO)₂·2H₂O) being the more commonly encountered form due to its stability and solubility in water. analchemres.org The synthesis method plays a crucial role in determining which form is produced.

The dihydrate typically forms as monoclinic red or pale pink crystals when synthesized from an aqueous solution at room temperature. The anhydrous form can be prepared through several routes:

Recrystallization: The anhydrous salt can be obtained by recrystallizing the hydrated form from hot formic acid.

Solvothermal Synthesis: Direct solvothermal synthesis can yield the anhydrous manganese(II) formate. rsc.org

Dehydration: The anhydrous form can be produced by the controlled thermal dehydration of the dihydrate. This transformation can sometimes occur while preserving the single-crystal character of the material, a rare phenomenon for coordination compounds. rsc.org

The synthesis of precursor compounds like manganese(II) acetate also involves different hydration states (anhydrous, dihydrate, and tetrahydrate), which can influence subsequent reactions.

Crystallography and Structural Elucidation

Crystal Structure Characterization

The crystal structure of manganese(II) formate (B1220265) is not monolithic; it presents in different forms, primarily as a dihydrate and an anhydrous version, each with distinct structural arrangements. Furthermore, in the context of hybrid organic-inorganic perovskites, polymorphic phases have been identified, adding another layer of structural complexity.

Manganese(II) formate dihydrate (Mn(HCOO)₂·2H₂O) has been definitively characterized using single-crystal X-ray diffraction. This analysis revealed that it crystallizes in the monoclinic system, specifically in the P2₁/c space group. The structure is notable for featuring two distinct manganese(II) ion environments. In one environment, the Mn(II) ion is octahedrally coordinated to six oxygen atoms, each from a different formate group. The second type of Mn(II) ion is also in an octahedral environment but is coordinated to two oxygen atoms from formate ligands and four oxygen atoms from water molecules.

The anhydrous form of manganese(II) formate can be produced through methods such as solvothermal recrystallization from formic acid. The transition from the hydrated to the anhydrous form involves the removal of the coordinated water molecules, leading to a different crystalline arrangement.

Table 1: Crystallographic Data for Manganese(II) Formate Dihydrate

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Coordination of Mn(II) Ion 1 Octahedral (to six formate oxygen atoms)
Coordination of Mn(II) Ion 2 Octahedral (to two formate oxygen atoms and four water oxygen atoms)

In the context of hybrid organic-inorganic perovskites with the general formula [AH]Mn(HCOO)₃, where [AH]⁺ is an organic cation, manganese(II) formate frameworks can exhibit temperature-dependent structural phase transitions. A notable example is the formamidinium-containing compound, [NH₂-CH⁺-NH₂][Mn(HCOO)₃], which undergoes a reversible transition from a high-temperature rhombohedral phase (space group R3̅c) to a low-temperature monoclinic phase (space group C2/c). acs.org This transition is primarily driven by the ordering and disordering of the formamidinium cations located within the cavities of the manganese-formate framework. acs.org At higher temperatures, the organic cations are dynamically disordered, while at lower temperatures, they settle into a more ordered arrangement, causing a change in the crystal symmetry. acs.org

Table 2: Phase Transition in [NH₂-CH⁺-NH₂][Mn(HCOO)₃]

Temperature Crystal Phase Space Group
High Temperature Rhombohedral R3̅c
Low Temperature Monoclinic C2/c

Coordination Chemistry of Manganese(II) Formate Frameworks

Across various manganese(II) formate structures, a consistent feature is the octahedral coordination environment of the manganese(II) ions. acs.orgacs.org The Mn²⁺ centers are typically surrounded by six oxygen atoms originating from the formate ligands. acs.org This six-coordinate geometry is a stable arrangement for the Mn(II) ion, which has a d⁵ electron configuration. researchgate.net The Mn-O bond distances in these octahedra are a key structural parameter, with a mean distance of approximately 2.177 Å reported in some structures. acs.org

The formate ion (HCOO⁻) acts as a versatile bidentate ligand, bridging adjacent manganese(II) centers to construct the extended framework. It can adopt several coordination modes, with the most common being the anti-anti configuration. acs.orgacs.org In this mode, the two oxygen atoms of the formate ligand coordinate to two different metal centers in a trans-like fashion with respect to the C-H bond of the formate. Another observed bridging mode is the syn-anti configuration. acs.org These different bridging modes influence the geometry and dimensionality of the resulting framework.

The ability of formate ligands to bridge Mn²⁺ centers in an anti-anti fashion is fundamental to the formation of three-dimensional frameworks with a perovskite-like architecture. acs.org These structures have the general formula [AH]Mn(HCOO)₃, where an organic cation [AH]⁺, such as dimethylammonium or formamidinium, is incorporated into the cavities of the anionic [Mn(HCOO)₃]⁻ framework. The Mn²⁺ ions and the bridging formate ligands create a network of interconnected octahedra, forming large cavities that accommodate the organic cations. acs.org The size and shape of the guest cation can significantly influence the structure and properties of these hybrid organic-inorganic perovskites.

Chiral Manganese(II) Formate Frameworks

Chiral manganese(II) formate frameworks have been successfully synthesized, often through solvothermal methods. researchgate.netacs.org A notable example is Na₃[Mn₃(HCOO)₉], which crystallizes in the chiral cubic space group P2₁3. researchgate.netacs.orgnih.gov Its structure is characterized by a three-dimensional framework built from trinuclear manganese units. researchgate.netacs.org The manganese(II) ions exhibit an octahedral coordination geometry, being surrounded by six oxygen atoms from six different formate ligands. researchgate.netacs.orgnih.gov

Another significant series of chiral manganese(II) formate frameworks is represented by the general formula [HONH₃][M(II)(HCOO)₃], where M can be Mn, Co, Ni, Zn, or Mg. acs.orgnih.gov These compounds are isostructural and crystallize in the nonpolar chiral orthorhombic space group P2₁2₁2₁. acs.orgnih.gov The structure of the manganese analogue, [HONH₃][Mn(HCOO)₃], consists of an anionic manganese formate framework with a 4⁹·6⁶ topology. acs.orgnih.gov The octahedral manganese centers are interconnected by formate ligands in an anti-anti coordination mode. The hydroxylammonium cations are located in the channels of the framework, where they form strong hydrogen bonds with the formate oxygen atoms. acs.orgnih.gov

Table 2: Crystallographic Data for Chiral Manganese(II) Formate Frameworks

Compound Formula Crystal System Space Group Key Structural Features
Sodium Manganese Formate Na₃[Mn₃(HCOO)₉] Cubic P2₁3 3D framework with triangular Mn₃ building blocks. researchgate.netacs.orgnih.gov
Hydroxylammonium Manganese Formate [HONH₃][Mn(HCOO)₃] Orthorhombic P2₁2₁2₁ Anionic framework with 4⁹·6⁶ topology; HONH₃⁺ in channels. acs.orgnih.gov

A key structural feature of the chiral compound Na₃[Mn₃(HCOO)₉] is the presence of trinuclear building blocks. researchgate.netacs.org These units consist of three manganese(II) centers arranged in a triangular fashion. researchgate.netacs.orgnih.gov The Mn²⁺ ions within these triangular Mn₃ building blocks are bridged by formate ligands in a syn-anti coordination mode, with a Mn-Mn distance of 5.697(1) Å. researchgate.netacs.org This unique arrangement of interacting magnetic centers in a frustrated lattice contributes to the interesting magnetic properties of the material, including antiferromagnetic interactions at high temperatures and a field-dependent magnetic behavior below 40 K. researchgate.netacs.orgnih.gov The noncentrosymmetric nature of the syn-anti formate bridges allows for spin canting, leading to weak ferromagnetism. acs.orgnih.gov

Thermal Behavior and Decomposition Mechanisms

Thermogravimetric Analysis and Decomposition Pathways

Thermogravimetric analysis (TGA) is a key technique for elucidating the decomposition pathway of manganese(II) formate (B1220265). For the dihydrate form, Mn(HCOO)₂·2H₂O, the initial stage of decomposition involves the loss of its water of hydration. Following dehydration, the resulting anhydrous manganese(II) formate undergoes further decomposition at elevated temperatures.

The thermal degradation of anhydrous manganese(II) formate is marked by a significant weight loss corresponding to the decomposition of the formate ligands. This process typically occurs in a temperature range of 200°C to 268°C. Evolved gas analysis coupled with mass spectrometry (TGA-MS) has been instrumental in identifying the gaseous byproducts of this decomposition. While detailed mass spectrometry data for the decomposition of pure anhydrous manganese(II) formate is not extensively reported in the reviewed literature, studies on similar metal formates suggest that the primary gaseous products are carbon dioxide (CO₂) and water (H₂O).

Decomposition StageTemperature Range (°C)Gaseous Products
Dehydration (of dihydrate)Lower TemperaturesH₂O
Decomposition (of anhydrous)200 - 268CO₂, H₂O (inferred)

Note: The gaseous products for the anhydrous decomposition are inferred from typical metal formate decomposition behavior.

The solid residue remaining after the complete thermal decomposition of manganese(II) formate consists of manganese oxides. The specific oxide formed is influenced by factors such as the heating rate and the atmospheric conditions during decomposition. Common products include hausmannite (Mn₃O₄) and manganosite (MnO). The formation of these oxides is a critical aspect of utilizing manganese(II) formate as a precursor for the synthesis of manganese-based materials.

Kinetic Studies of Thermal Decomposition

Understanding the kinetics of the thermal decomposition of manganese(II) formate is essential for controlling the synthesis of manganese oxide materials. These studies provide valuable data on the reaction rates and the energy barriers associated with the decomposition process.

The activation enthalpy, a measure of the energy barrier that must be overcome for the decomposition to occur, is a crucial kinetic parameter. For the dehydration of manganese(II) formate dihydrate, a value of 17.2 ± 1.0 kcal mol⁻¹ has been determined through various methods rsc.org. This value corresponds to the energy required to remove the water molecules from the crystal lattice. The activation enthalpy for the subsequent decomposition of the anhydrous manganese formate, which involves the breaking of Mn-O and C-H/C-O bonds, is expected to be significantly different, though specific values for this stage were not found in the reviewed scientific literature.

Topotactic Transformations During Dehydration and Decomposition

Topotactic transformations are solid-state reactions where the crystal lattice of the product has a specific and predictable orientation relative to the crystal lattice of the reactant. This phenomenon is of particular interest in materials science as it allows for the synthesis of materials with controlled crystallographic orientations.

The dehydration of single crystals of manganese(II) formate dihydrate to anhydrous manganese(II) formate has been identified as a topotactic process . This means that the single-crystal character of the material is preserved during the removal of water molecules, which is a rare occurrence for coordination compounds . This structural relationship between the hydrated and anhydrous phases is remarkable given the significant rearrangement of the crystal structure that occurs. While the dehydration step exhibits topotaxy, further investigation is needed to determine if the subsequent decomposition of the anhydrous manganese formate to manganese oxides also proceeds via a topotactic mechanism.

Retention of Crystallinity During Water Loss

Manganese(II) formate typically exists in a hydrated form, most commonly as manganese(II) formate dihydrate (Mn(HCOO)₂·2H₂O). The initial step in its thermal decomposition involves the removal of these water molecules. A notable characteristic of this dehydration process is the ability of the compound to maintain its crystalline structure.

Research has demonstrated that single crystals of manganese(II) formate dihydrate can undergo dehydration to form anhydrous manganese(II) formate, Mn(HCOO)₂, while remarkably preserving their single-crystal character. This phenomenon, known as a single-crystal-to-single-crystal transformation, indicates that the removal of water molecules does not lead to a collapse of the crystal lattice into an amorphous state. The underlying crystal structure of the manganese formate is retained, which is a crucial factor for the subsequent formation of crystalline manganese oxides.

This retention of crystallinity during the initial phase of thermal decomposition is significant as it suggests that the structural framework of the anhydrous manganese(II) formate serves as a template for the subsequent decomposition into manganese oxides.

Morphology Preservation During Thermal Decomposition to Manganese Oxides

Following dehydration, further heating of anhydrous manganese(II) formate leads to its decomposition into manganese oxides. A key aspect of this transformation is the tendency for the resulting manganese oxide to inherit the morphology of the parent manganese formate crystal, a phenomenon known as pseudomorphism.

Influence of Thermal Treatment Parameters on Derived Material Properties

The properties of the manganese oxides derived from the thermal decomposition of manganese(II) formate are highly dependent on the parameters of the thermal treatment process. Key parameters that can be controlled to tailor the final material properties include the calcination temperature, the heating rate, and the atmosphere in which the decomposition takes place.

The calcination temperature plays a crucial role in determining the specific phase of the manganese oxide formed, as well as its crystallite size. Different manganese oxides, such as MnO, Mn₂O₃, and Mn₃O₄, are stable at different temperature ranges. For example, the thermal decomposition of manganese carbonate, another common precursor, shows that α-Mn₂O₃ is stable up to around 970°C, after which it transforms into Mn₃O₄ researchgate.net. The calcination temperature also influences the grain size of the resulting oxide particles; higher temperatures generally lead to larger grain sizes beilstein-journals.org.

The heating rate can also impact the microstructure of the final product. Rapid heating can lead to different microstructures compared to slow heating, as it affects the kinetics of the decomposition and the subsequent crystallization of the manganese oxide phases.

The atmosphere during calcination is another critical parameter. The decomposition of manganese precursors in an oxidizing atmosphere (like air or oxygen) will favor the formation of higher oxidation state manganese oxides, such as Mn₂O₃. Conversely, decomposition in a neutral (e.g., argon or nitrogen) or a reducing atmosphere can lead to lower oxidation state oxides like Mn₃O₄ or even MnO researchgate.netbeilstein-journals.orgpyro.co.za. The presence or absence of oxygen in the atmosphere directly influences the oxidation state of the manganese in the final product.

The interplay of these thermal treatment parameters allows for a significant degree of control over the phase, crystallinity, and morphology of the resulting manganese oxides.

ParameterEffect on Derived Material Properties
Calcination Temperature Determines the specific manganese oxide phase (e.g., Mn₂O₃, Mn₃O₄). Higher temperatures generally lead to increased crystallinity and larger grain sizes.
Heating Rate Influences the kinetics of decomposition and can affect the microstructure and grain size of the final oxide product.
Atmosphere Controls the oxidation state of the manganese in the final product. Oxidizing atmospheres (e.g., air) favor higher oxidation states (e.g., Mn₂O₃), while neutral or reducing atmospheres favor lower oxidation states (e.g., Mn₃O₄, MnO).

Spectroscopic Characterization Techniques

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. In the context of manganese formate (B1220265), these methods are instrumental in confirming the coordination of the formate ligand, analyzing the crystal structure, and observing reactions in real-time.

The coordination of the formate ligand to the manganese center can be confirmed by analyzing the stretching frequencies of the carboxylate group (COO-). The splitting of the asymmetric and symmetric COO- stretching vibrations is a key indicator of the binding mode. For instance, in the interaction of formic acid with amorphous manganese oxide, two peaks in the infrared region of 1340-1390 cm⁻¹ suggest a bidentate coordination of the formate species. researchgate.netacs.org A band gap of 224 cm⁻¹ between the symmetric (νsOCO) and asymmetric (νasOCO) stretching modes is indicative of a bridging configuration. researchgate.netacs.org

Different coordination modes of the formate ligand, such as syn-anti and anti-anti bridging, have been identified in various manganese formate-based coordination polymers. nih.gov For example, in compounds like [KMn(HCOO)₃]n, the formate ligands exhibit both syn–anti bridging (μ₄–η²:η²) and anti–anti chelating–bridging (μ₅–η³:η³) coordination modes. nih.gov The specific vibrational frequencies associated with these modes provide a spectroscopic fingerprint for the coordination environment of the manganese ion.

The interaction of free manganese oxide clusters with formic acid has been studied using infrared multiple-photon dissociation (IR-MPD) spectroscopy, revealing that clusters with two or more manganese atoms deprotonate the formic acid. nih.gov The resulting formate group's coordination is highly dependent on the cluster's size. nih.gov For example, DFT calculations show that for Mn₂O₂⁺, bidentate bridging and chelating configurations are nearly isoenergetic, while Mn₂O₄⁺ favors a bidentate chelating configuration. nih.govrsc.org In contrast, the larger Mn₄O₄⁺ cluster prefers a bidentate bridging configuration. nih.govrsc.org

Table 1: IR and Raman Spectroscopic Data for Formate Coordination in Manganese Compounds
Compound/SystemVibrational ModeWavenumber (cm⁻¹)Coordination ModeReference
Formic Acid on Amorphous Manganese Oxideν(OCO)1340-1390Bidentate researchgate.netacs.org
Formic Acid on Amorphous Manganese OxideΔ(νasOCO - νsOCO)224Bridging researchgate.netacs.org
[KMn(HCOO)₃]n--syn–anti bridging (μ₄–η²:η²) and anti–anti chelating–bridging (μ₅–η³:η³) nih.gov
Mn₂O₂⁺-formate--Bidentate bridging and chelating nih.govrsc.org
Mn₂O₄⁺-formate--Bidentate chelating nih.govrsc.org
Mn₄O₄⁺-formate--Bidentate bridging nih.govrsc.org

Vibrational spectroscopy is crucial for elucidating the three-dimensional framework of manganese formate compounds. In perovskite-like metal-organic frameworks with the general formula [AH]Mn(HCOO)₃, where 'A' is a protonated amine, the ordering of the guest cations within the framework cavities can drive temperature-dependent structural phase transitions. For example, the formamidinium-containing compound, [NH₂-CH⁺-NH₂][Mn(HCOO)₃], undergoes a reversible transition from a high-temperature rhombohedral phase to a low-temperature monoclinic phase, which is directly linked to the ordering of the formamidinium cations.

The vibrational modes of the MnO₆ octahedra, which are the building blocks of many manganese oxides and formates, are typically observed in the 400-650 cm⁻¹ region of the Raman and IR spectra. nih.gov The analysis of these modes provides insights into the local environment and structural trends within the crystal lattice. nih.gov For instance, in manganese malonate, bands observed below 400 cm⁻¹ in the Raman spectrum are attributed to Mn–O stretching vibrations and metal–metal stretching modes, suggesting a short metal-metal separation. ias.ac.in

In situ spectroscopy allows for the real-time monitoring of chemical reactions, providing valuable mechanistic insights. The interaction of formic acid with amorphous manganese oxide has been investigated using in situ Fourier Transform Infrared (FTIR) spectroscopy. researchgate.netacs.org These studies reveal the formation of surface-bound formate species. researchgate.netacs.org Temperature-programmed desorption studies combined with in situ spectroscopy show that these formate species desorb as carbon dioxide from the surface at multiple binding sites. researchgate.netacs.org At temperatures exceeding 700 K, the formation of a K⁺···OC complex suggests that the bound species interacts with vacant sites related to framework oxygen and cation mobility. researchgate.netacs.org

X-ray Diffraction (XRD)

X-ray diffraction (XRD) is a fundamental technique for determining the atomic and molecular structure of a crystal. wikipedia.org It is employed to analyze the phase purity, crystallinity, and detailed crystal structure of manganese formate and its derivatives.

Powder X-ray Diffraction (PXRD) is routinely used to assess the phase purity and crystallinity of synthesized manganese formate powders. rsc.org By comparing the experimental diffraction pattern with known standards, the presence of any impurity phases can be identified. researchgate.net For example, in the synthesis of a series of manganese formate perovskites, [AH]Mn[HCOO]₃, PXRD confirmed the formation of single-phase products. rsc.org The sharpness and intensity of the diffraction peaks provide an indication of the material's crystallinity; broad peaks are often indicative of poor crystallinity or nanocrystalline materials. rsc.org Quantitative phase analysis using PXRD can also determine the percentage of different crystalline phases and the amorphous content in a sample. uitm.edu.my

Table 2: Lattice Parameters of [AH]Mn[HCOO]₃ Perovskites Determined by PXRD
SampleSpace Groupa (Å)b (Å)c (Å)Reference
AM-Mn-FP6₃227.3627.3628.484 rsc.org
MA-Mn-FPnma8.68411.9438.161 rsc.org
AZE-Mn-FPnma8.68112.3138.882 rsc.org
FA-Mn-FC2/c13.8198.7028.477 rsc.org
GUA-Mn-FPnna8.52411.9809.058 rsc.org

Single-crystal X-ray diffraction provides the most definitive and detailed three-dimensional structural information for crystalline materials like manganese(II) formate. Studies on manganese(II) formate dihydrate (Mn(HCOO)₂·2H₂O) have revealed that it crystallizes in the monoclinic system with the space group P2₁/c. jps.jp This detailed analysis identified two distinct manganese(II) ions within the crystal lattice. jps.jp One Mn(II) ion is octahedrally coordinated to six oxygen atoms from six different formate groups, while the second Mn(II) ion is also in an octahedral environment but is coordinated to two oxygen atoms from formate ligands and four oxygen atoms from water molecules. jps.jp

The crystal structure of manganese(III) formate, obtained by reducing permanganate (B83412) with formic acid, revealed a three-dimensional framework of Mn(HCOO)₃ units that can trap carbon dioxide, formic acid, and water molecules in its crystal lattice. nih.gov

Table 3: Crystal Data for Manganese(II) Formate Dihydrate
ParameterValueReference
Crystal SystemMonoclinic jps.jp
Space GroupP2₁/c jps.jp
a (Å)8.86 jps.jp
b (Å)7.29 jps.jp
c (Å)9.60 jps.jp
β (°)97.7 jps.jp

Magnetic Susceptibility Measurements (SQUID Magnetometry)

Superconducting Quantum Interference Device (SQUID) magnetometry is an essential technique for probing the magnetic properties of manganese formate. These measurements provide information on the magnetic ordering, spin state of the manganese ions, and the nature of magnetic interactions within the material.

For instance, studies on manganese(II) formate dihydrate (Mn(HCOO)₂·2H₂O) have revealed complex magnetic behavior at low temperatures. aip.orgjps.jpjps.jpjps.jp The susceptibility of powdered samples of this compound follows the Curie-Weiss law in the hydrogen temperature range. aip.org However, deviations from this behavior are observed at helium temperatures, indicating the onset of magnetic ordering. aip.org Single-crystal susceptibility measurements have identified sharp peaks at 1.7 K and 3.7 K, suggesting multiple magnetic transitions. aip.orgjps.jp

The magnetic behavior of formamidinium manganese(II) formate has also been investigated, revealing it to be a weak ferromagnet with a critical temperature (T_c) of 8.0 K. acs.org The temperature dependence of the magnetization, measured under both zero-field-cooled (ZFC) and field-cooled (FC) conditions, confirms this magnetic ordering.

Magnetic Properties of Selected Manganese Formate Compounds
CompoundMagnetic BehaviorTransition Temperature(s) (K)Key Findings
Mn(HCOO)₂·2H₂OAntiferromagnetic with complex transitions~1.7, ~3.7Multiple magnetic transitions observed in single crystals.
[NH₂-CH⁺-NH₂]Mn(HCOO)₃Weak Ferromagnet8.0Exhibits spontaneous magnetization below its critical temperature.

Advanced Spectroscopic Methods

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic species such as the Mn(II) ion (a d⁵ system). High-Field EPR (HFEPR) offers enhanced resolution, allowing for the precise determination of the spin Hamiltonian parameters, which describe the electronic environment of the manganese ion. These parameters include the g-factor, the zero-field splitting (ZFS) parameters (D and E), and the hyperfine coupling constant (A).

For manganese formate, EPR studies confirm the presence of Mn(II) ions. The spectra are characterized by a set of parameters that reflect the local symmetry of the manganese sites. In diluted crystals of manganese formate, the electronic splitting is notably large. aps.org The ZFS parameters provide information about the distortion of the coordination environment from perfect cubic symmetry.

Spin Hamiltonian Parameters for Mn(II) in Manganese Formate
ParameterValue (10⁻⁴ cm⁻¹)Description
g~2.0Reflects the interaction of the electron spin with the external magnetic field.
D485Axial zero-field splitting parameter, indicating the magnitude of distortion along the principal axis.
E~110Rhombic zero-field splitting parameter, describing the asymmetry in the plane perpendicular to the principal axis.
A~91Isotropic hyperfine coupling constant, representing the interaction between the electron spin and the ⁵⁵Mn nuclear spin.

Note: The values for D and E are from older literature and may vary with modern HFEPR techniques. aps.org

While direct NMR analysis of the paramagnetic manganese(II) formate is challenging due to significant line broadening, NMR spectroscopy can be employed to gain mechanistic insights into its formation and interaction with other molecules. For instance, NMR can be used to study the binding of the formate ligand to a manganese center in solution.

One such study utilized NMR to measure the paramagnetic effect of Mn(II) on the spin-lattice relaxation rates (1/T₁) of ¹³C and ¹H nuclei of formate. nih.gov By replacing Mg²⁺ with Mn²⁺ in an enzyme-nucleotide complex, the distances between the Mn(II) ion and the formate carbon and proton could be determined. nih.gov These distance measurements provide valuable information about the geometry of the metal-ligand interaction in the active site.

Mn(II)-Formate Distances Determined by NMR Relaxation Measurements
NucleusDistance from Mn(II) in E·ATP·Mn²⁺·formate (Å)Distance from Mn(II) in E·ADP·Mn²⁺·formate (Å)
Formate Carbon6.36.0
Formate Proton7.47.1

Data from a study on formyltetrahydrofolate synthetase interactions. nih.gov

This application demonstrates how NMR can provide crucial data for understanding the coordination of the formate ligand to manganese, which is fundamental to the structure of formic acid, manganese salt.

UV-Visible spectroscopy probes the electronic transitions within a compound. For transition metal complexes like manganese(II) formate, the observed absorption bands are typically due to d-d electronic transitions and charge-transfer transitions.

The Mn(II) ion has a d⁵ electronic configuration. In a high-spin octahedral environment, the d-d transitions are spin-forbidden, resulting in very weak and pale-colored complexes. The hexaaquamanganese(II) ion, for example, exhibits a series of weak absorbance peaks in the visible region between 300 nm and 600 nm. docbrown.info

In addition to the weak d-d bands, more intense charge-transfer bands may appear in the UV region. These transitions involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT).

Expected Electronic Transitions for High-Spin Mn(II) Complexes
Transition TypeTypical Wavelength RegionIntensityDescription
d-d transitionsVisible (300-600 nm)Very weak (spin-forbidden)Excitation of electrons between d-orbitals of the Mn(II) ion.
Ligand-to-Metal Charge Transfer (LMCT)UV (<300 nm)StrongElectron transfer from formate orbitals to Mn(II) d-orbitals.

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a compound. This analysis is crucial for confirming the empirical formula and validating the stoichiometry of newly synthesized materials, such as manganese formate and its derivatives.

For the perovskite metal formate framework [NH₂-CH⁺-NH₂]Mn(HCOO)₃, elemental analysis provides a direct confirmation of its composition. acs.org The experimentally determined weight percentages of the constituent elements are compared with the calculated values based on the proposed chemical formula. A close agreement between the found and calculated values validates the stoichiometry of the compound.

Elemental Analysis Data for [NH₂-CH⁺-NH₂]Mn(HCOO)₃
ElementCalculated (%)Found (%)
Carbon (C)20.4320.21
Hydrogen (H)3.413.38
Nitrogen (N)11.9211.79

Phase Transitions and Their Underlying Mechanisms

Temperature-Induced Phase Transitions

Temperature variations can induce significant and often reversible changes in the crystal structure of manganese formate (B1220265) derivatives. These transformations are primarily driven by the dynamic behavior of guest cations within the manganese-formate framework.

Reversible Rhombohedral to Monoclinic Transitions

Certain hybrid organic-inorganic perovskites based on manganese formate exhibit reversible phase transitions from a high-temperature rhombohedral phase to a low-temperature monoclinic phase. For instance, the formamidinium-containing compound, [NH₂-CH⁺-NH₂][Mn(HCOO)₃], undergoes a transition from the rhombohedral R3̅c space group to the monoclinic C2/c space group at approximately 335-340 K. acs.org This transition is directly associated with the ordering of the formamidinium cations within the cavities of the manganese-formate framework. acs.org Similarly, a manganese(II) formate framework with imidazolium (B1220033) cations transitions from a high-temperature tetragonal phase to a low-temperature monoclinic phase at around 435 K. nih.govresearchgate.net

The following table summarizes the crystallographic data for such a transition in [NH₂-CH⁺-NH₂][Mn(HCOO)₃]. acs.org

PropertyHigh-Temperature PhaseLow-Temperature Phase
Temperature 355 K293 K
Crystal System RhombohedralMonoclinic
Space Group R3̅cC2/c
a (Å) 8.9194(3)15.179(1)
b (Å) 8.9194(3)8.875(1)
c (Å) 22.427(1)9.771(1)
β (deg) 90126.96(1)
Volume (ų) 1544.7(1)1049.8(2)

Order-Disorder Transitions of Guest Cations

The primary mechanism driving temperature-induced phase transitions in many hybrid manganese formate perovskites is the order-disorder dynamics of the guest cations. At higher temperatures, the guest cations, such as dimethylammonium (DMA⁺), formamidinium (FMD⁺), or 1,1-dimethylhydrazinium (DMHy⁺), are dynamically disordered within the cavities of the metal-formate framework. acs.orgacs.orgrsc.org As the temperature is lowered, these cations adopt a more ordered arrangement, often leading to a change in crystal symmetry. acs.orgacs.orgrsc.org

This ordering process is influenced by factors such as the size and shape of the cation and its ability to form hydrogen bonds with the formate framework. rsc.orgrsc.org For example, in [(CH₃)₂NH₂][Mn(HCOO)₃], the DMA⁺ cations are disordered at room temperature, but upon cooling, they become ordered, which is associated with a first-order phase transition. acs.org The transition temperature can be influenced by isotopic substitution, as seen in the deuterated analogue [(CH₃)₂ND₂][Mn(HCOO)₃], although the effect is minimal in the manganese compound. acs.org In the case of [DMHy]Mn(HCOO)₃, the ordering of the DMHy⁺ cations is accompanied by a rearrangement of hydrogen bonds and a significant distortion of the manganese-formate framework. rsc.orgrsc.org

Isosymmetric Phase Transitions in Hybrid Perovskite-Type Formates

A particularly unusual phenomenon observed in this class of materials is the isosymmetric phase transition, where the crystal structure undergoes a transition without changing its space group symmetry. A novel hybrid organic-inorganic formate perovskite, [DMHy]Mn(HCOO)₃, templated by the 1,1-dimethylhydrazinium (DMHy⁺) cation, exhibits such a transition. rsc.orgrsc.org This compound undergoes a first-order structural phase transition at 244.4 K on cooling and 283.0 K on heating, with both the high-temperature and low-temperature phases possessing the same monoclinic (P2₁/n) symmetry. rsc.orgrsc.org

This isosymmetric transition is linked to the ordering of the DMHy⁺ cations, a rearrangement of hydrogen bonds, and a pronounced distortion of the manganese-formate framework. rsc.org In the high-temperature phase, the DMHy⁺ cations are disordered over three equivalent positions. rsc.org Upon cooling, these cations become ordered, leading to changes in the geometry of the cavities within the framework. rsc.org

Pressure-Induced Phase Transitions

Applying external pressure is another effective means of inducing structural phase transitions in manganese formate frameworks. These transitions often involve significant changes in the crystal structure and can lead to amorphization at very high pressures.

For instance, high-pressure Raman studies on [H₃N(CH₂)₄NH₃][Mn₂(HCOO)₆] revealed two pressure-induced phase transitions. rsc.org The first occurs between 0.5 and 0.9 GPa, likely transforming the crystal into a trigonal paraelectric phase. rsc.org A second, first-order phase transition takes place between 1.3 and 1.9 GPa, which is characterized by an abrupt shift in Raman bands, suggesting a significant strengthening of the interactions between the guest cations and the manganese formate framework and a lowering of the crystal symmetry. rsc.org Beyond 3.4 GPa, the Raman bands become broad and weak, indicating the onset of amorphization. rsc.org

In dimethylammonium manganese formate (DMAMnF), a phase transition is initiated at approximately 3.4 GPa and is completed by 6 GPa, indicating its first-order nature. rsc.orgnih.gov This transition involves the ordering of the dynamically disordered hydrogen bonds due to the distortion of the formate cage. rsc.orgnih.gov At pressures beyond 7 GPa, the compound becomes highly disordered, approaching an amorphous state, which signifies a collapse of the formate network. rsc.orgnih.gov

The table below summarizes the pressure-induced phase transitions in select manganese formate compounds.

CompoundTransition Pressure (GPa)Observations
[H₃N(CH₂)₄NH₃][Mn₂(HCOO)₆]0.5 - 0.9Transformation to a likely trigonal paraelectric phase. rsc.org
1.3 - 1.9First-order transition with lowering of crystal symmetry. rsc.org
> 3.4Onset of amorphization. rsc.org
Dimethylammonium manganese formate3.4 - 6.0First-order transition with ordering of hydrogen bonds. rsc.orgnih.gov
> 7.0Becomes highly disordered, approaching an amorphous state. rsc.orgnih.gov

Electrical Properties Associated with Phase Transitions

The structural changes occurring during phase transitions in manganese formate derivatives have a direct impact on their electrical properties, leading to phenomena such as ferroelectricity and antiferroelectricity.

Ferroelectric and Antiferroelectric Behavior

Several hybrid formate perovskites, including those with manganese, are known to exhibit ferroelectric or antiferroelectric properties. aps.orgaps.org The emergence of ferroelectricity is often coupled with an order-disorder type structural transition. aps.orgaps.org The ordering of the guest cations and the associated stabilization of hydrogen bonds can give rise to a spontaneous polarization. aps.orgaps.org

For example, dimethylammonium manganese formate is known to exhibit a low-temperature ferroelectric transition, which is caused by the ordering of hydrogen bonds. rsc.orgnih.gov Compounds of the general formula [(CH₃)₂NH₂][M(HCOO)₃] (where M can be Mn) are known to be multiferroic. rsc.org The structural phase transitions in these materials, driven by the ordering of the DMA⁺ cations, are responsible for their ferroelectric properties. acs.org While many of these materials exhibit relatively low spontaneous polarization and Curie temperatures, they are of significant interest for their multifunctional properties. aps.orgaps.org

Pyroelectric Measurements

Pyroelectric measurements are a crucial tool for characterizing the electrical properties of manganese formate frameworks, particularly for identifying ferroelectric phase transitions. These measurements detect the flow of current generated by a change in the material's spontaneous polarization with temperature.

In the case of the perovskite metal-organic framework [(CH3)2NH2]Mn(HCOO)3, a sharp first-order ferroelectric phase transition is observed at a Curie temperature (Tc) of approximately 192 K. researchgate.net This transition is directly linked to the ordering of hydrogen bonds within the structure. researchgate.netnih.govcambridge.org Pyroelectric measurements performed on this compound under a poling electric field of 7.7 kV/cm reveal a significant pyroelectric effect accompanying this sharp phase transition. researchgate.net A peak pyroelectric coefficient of 5.16 × 10⁻² C/m²·K is detected at the transition temperature, confirming the ferroelectric nature of the low-temperature phase. researchgate.net Such measurements are instrumental in confirming that the structural phase transition is associated with a change from a paraelectric to a ferroelectric state. researchgate.net

Structural Distortions and Framework Re-arrangements During Transitions

The phase transitions in manganese formate frameworks are fundamentally driven by the ordering of guest cations, such as dimethylammonium (DMA+) or formamidinium (FMD+), located within the cavities of the metal-formate structure. researchgate.netacs.orgnih.govnih.gov This ordering process induces significant structural distortions and rearrangements of the entire framework.

In the high-temperature phase, these organic cations are dynamically disordered. acs.orgnih.govnih.gov For instance, in [(CH3)2NH2]Mn(HCOO)3 (DMAMnF), the DMA+ cation flips between three equivalent positions, consistent with the high-symmetry rhombohedral (R-3c) space group. nih.gov As the temperature is lowered through the transition point, the thermal energy is no longer sufficient to overcome the hydrogen bonding between the cation and the framework, causing the cation to "freeze" into one of its preferential positions. nih.gov

This cation ordering is directly coupled to a deformation of the manganese-formate lattice. acs.orgnih.gov The framework contracts and distorts, leading to a lower-symmetry crystal structure. nih.gov In DMAMnF, this results in a transition from the paraelectric R-3c phase to a polar, ferroelectric Cc space group. nih.gov Similarly, the formamidinium-containing compound, [NH2-CH+-NH2][Mn(HCOO)3], undergoes a transition from a high-temperature R3̅c symmetry to a C2/c symmetry at lower temperatures, also driven by the ordering of the FMD+ cations. acs.orgnih.gov

These structural rearrangements affect the coordination environment of the manganese ions. For example, in [NH2-CH+-NH2][Mn(HCOO)3], the Mn2+ coordination sphere changes from a distorted trigonal geometry to a distorted octahedron during the phase transition. acs.org Under the influence of high pressure, DMAMnF also exhibits a crystal-to-crystal transition where the distortion of the formate cage leads to the ordering of the disordered hydrogen bonds and a rearrangement of the DMA+ cation. nih.gov

The following table summarizes the structural changes observed in different manganese formate frameworks during their phase transitions.

CompoundHigh-Temperature Phase (Symmetry)Low-Temperature Phase (Symmetry)Transition Temperature (K)Primary Mechanism
[(CH3)2NH2]Mn(HCOO)3Rhombohedral (R-3c)Monoclinic (Cc)~192 KOrder-disorder of DMA+ cations
[NH2-CH+-NH2]Mn(HCOO)3Rhombohedral (R3̅c)Monoclinic (C2/c)~335 KOrder-disorder of FMD+ cations

Magnetic Properties and Phenomena

Antiferromagnetic Interactions at Varying Temperatures

Manganese formate (B1220265) frameworks typically exhibit paramagnetic behavior at high temperatures, transitioning to an antiferromagnetically ordered state at a characteristic low temperature, known as the Néel temperature (TN). At temperatures above TN, the magnetic susceptibility follows the Curie-Weiss law, indicating the presence of localized magnetic moments on the Mn(II) ions that are weakly interacting. The negative value of the Weiss constant (θ) derived from Curie-Weiss fits signifies the dominance of antiferromagnetic (AFM) interactions between the neighboring Mn(II) centers. aps.orgnih.gov These interactions are mediated by the formate ligands through a superexchange mechanism. aps.org

For instance, in the dense metal-organic framework Na[Mn(HCOO)₃], bulk thermodynamic measurements show Curie-Weiss behavior for temperatures above 2 K, with an antiferromagnetic coupling strength (J) of approximately 1 K. aps.org Similarly, a series of NaCl-type frameworks templated by alkylammonium, [AmineH⁺][Mn(HCOO)₃⁻], all exhibit long-range antiferromagnetism below 9 K. researchgate.net In another example, Na₃[Mn₃(HCOO)₉], magnetic susceptibility measurements confirm antiferromagnetic interactions at high temperatures. acs.org The strength of these AFM interactions can be significant, as seen in some manganese-based magnetoplumbites where large negative Curie-Weiss temperatures (θCW) of -152 K and -222 K indicate strong spin-spin coupling. nih.gov The transition from a paramagnetic to an antiferromagnetic ground state is a hallmark of these materials. nih.gov

Table 1: Antiferromagnetic Properties of Various Manganese Formate Compounds
CompoundMagnetic BehaviorKey ParametersReference
Na[Mn(HCOO)₃]Curie-Weiss behavior above 2 KJ ≈ 1 K aps.org
[AmineH⁺][Mn(HCOO)₃⁻] SeriesLong-range antiferromagnetismTN < 9 K researchgate.net
Na₃[Mn₃(HCOO)₉]Antiferromagnetic interactions at high temperatureN/A acs.org

Field-Dependent Magnetic Behavior at Low Temperatures

Below the Néel temperature, the magnetic properties of manganese formate compounds become highly sensitive to the strength of the applied external magnetic field. A variety of field-induced phenomena have been observed, demonstrating the complex interplay between the applied field, the antiferromagnetic exchange interactions, and the magnetic anisotropy of the system.

In Na₃[Mn₃(HCOO)₉], the magnetic behavior is strongly field-dependent below 40 K. acs.org When a magnetic field higher than 1.0 kOe is applied, only the underlying antiferromagnetic interactions are apparent. However, for fields below 1.0 kOe, the magnetic susceptibility shows irreversible behavior, with distinct maxima suggesting a more complex magnetic state. acs.org

A common field-induced phenomenon in these materials is a "spin-flop" transition. This occurs in an antiferromagnet when a sufficiently strong magnetic field is applied along the easy axis of magnetization. The magnetic moments of the sublattices, which are normally antiparallel, abruptly reorient to a configuration nearly perpendicular to the applied field. A spin-flop transition is observed in the [AmineH⁺][Mn(HCOO)₃⁻] frameworks at relatively low fields. researchgate.net

In some cases, a field-induced transition from an antiferromagnetic state to a paramagnetic or weakly ferromagnetic state, known as metamagnetism, is observed. mdpi.comscispace.com This is characterized by a sigmoidal shape in the magnetization versus field (M vs. H) curve below the transition temperature. scispace.com For one-dimensional Mn(II) compounds, this transition can be seen at temperatures below TN, where the weak interchain antiferromagnetic interactions that align the net moments antiparallel are overcome by the external field. mdpi.com At 1.8 K, a critical field (HC) of about 0.48 kOe was required to induce this transition. mdpi.com

Table 2: Field-Dependent Magnetic Phenomena in Manganese Formate Systems
Compound/SystemPhenomenonConditionsReference
Na₃[Mn₃(HCOO)₉]Field-dependent susceptibilityBelow 40 K; behavior changes above/below 1.0 kOe acs.org
[AmineH⁺][Mn(HCOO)₃⁻]Spin-flop transitionLow applied fields researchgate.net
1D Mn(II)-azido chainMetamagnetismBelow TN (3.4 K); HC ≈ 0.48 kOe at 1.8 K mdpi.com

Weak Ferromagnetism and Spin Canting Phenomena

While the primary magnetic interaction in manganese formate is antiferromagnetic, many of these compounds exhibit a small net magnetic moment at low temperatures, a phenomenon known as weak ferromagnetism. This behavior arises not from parallel alignment of spins (as in ferromagnetism), but from a slight canting or tilting of the antiferromagnetically coupled spins, so they are not perfectly antiparallel. mdpi.com This non-collinear arrangement results in an uncompensated magnetic moment. researchgate.netmdpi.com

The primary mechanism responsible for spin canting in these materials is the Dzyaloshinskii-Moriya (DM) interaction. researchgate.net This antisymmetric exchange interaction is allowed in crystal structures that lack a center of inversion between the magnetic ions. The presence of noncentrosymmetric structural elements, such as the syn-anti coordination mode of formate bridges linking Mn sites in Na₃[Mn₃(HCOO)₉], can permit the DM interaction and lead to spin canting. acs.org In other cases, single-ion magnetic anisotropy can also contribute to this effect. mdpi.com

The onset of weak ferromagnetism is often marked by a sharp increase in magnetization at a critical temperature (TC) and a divergence between zero-field-cooled (ZFC) and field-cooled (FC) magnetization curves. For example, a 2D cobalt(II) coordination polymer, which serves as a structural analogue, shows weak ferromagnetism with a TC of 12 K, attributed to spin canting. mdpi.com The manganese compound [Mn(N₃)₂(dmbpy)] displays spin-canted antiferromagnetic ordering with a Néel temperature of 3.4 K. mdpi.com The resulting weak ferromagnetic correlations are due to the local spins on the manganese chains being canted rather than perfectly antiparallel. mdpi.com

Magnetic Frustration in Specific Lattice Arrangements

Magnetic frustration is a critical feature in certain manganese formate frameworks, arising when the geometric arrangement of magnetic ions prevents the simultaneous satisfaction of all antiferromagnetic interactions. This typically occurs in lattices based on triangular or tetrahedral arrangements of magnetic centers. acs.orgacs.org

A prominent example is Na[Mn(HCOO)₃], where the Mn(II) ions decorate a trillium lattice, which is a chiral network of corner-sharing triangles. aps.orgresearchgate.net This geometry is intrinsically predisposed to frustration. aps.orgresearchgate.net The hallmarks of geometric frustration are observed in this compound, including the suppression of the Néel temperature far below the value expected based on the strength of the magnetic interactions. aps.org The triangular Mn₃ building blocks in Na₃[Mn₃(HCOO)₉] also lead to a high degree of frustration, contributing to its complex non-collinear antiferromagnetism and irreversible magnetic behavior. acs.org

Frustration is not limited to formate frameworks. Other manganese-based materials with Kagome, triangular, and puckered honeycomb sublattices also exhibit strong magnetic frustration. nih.gov The consequence of frustration is often the absence of long-range magnetic ordering down to very low temperatures, despite strong AFM interactions, and the potential for exotic ground states like spin liquids. aps.orgnih.gov

Correlation of Magnetic Properties with Crystal Structure and Chirality

The magnetic properties of manganese formates are deeply intertwined with their specific crystal structures. The geometry of the Mn-O-C-O-Mn superexchange pathway, determined by the coordination mode of the formate ligand (e.g., syn-anti vs. anti-anti), directly influences the strength and nature of the magnetic coupling. researchgate.netacs.org

Chirality, or the absence of mirror symmetry in the crystal structure, plays a particularly important role. Many magnetically interesting manganese formates crystallize in chiral space groups, such as the cubic P2₁3 group for Na₃[Mn₃(HCOO)₉] and Na[Mn(HCOO)₃], or the hexagonal P6₃22 group for [NH₄][Mn(HCOO)₃]. aps.orgresearchgate.netacs.org The absence of an inversion center in these chiral structures is a key prerequisite for the Dzyaloshinskii-Moriya interaction, which in turn is the origin of spin canting and weak ferromagnetism. researchgate.netacs.org

The chirality of the crystal structure can be imposed by the arrangement of the formate ligands around the metal ions. researchgate.net This structural chirality can couple to the magnetic order, leading to the formation of chiral magnetic textures, such as helical spin arrangements. researchgate.net The interplay between magnetism and structural chirality can also lead to multifunctional properties, such as the coexistence of magnetic and electric orderings observed in the [NH₄][M(HCOO)₃] family, making them potential multiferroic materials. researchgate.net The trillium lattice found in Na[Mn(HCOO)₃] is an example of a chiral network that is predisposed to geometric frustration, directly linking the crystal structure's chirality to this specific magnetic phenomenon. aps.orgresearchgate.net

Chemical Reactivity and Catalytic Applications

Formate (B1220265) Dehydrogenation for Hydrogen Storage and Release

The dehydrogenation of formate is the reverse reaction of (bi)carbonate hydrogenation and is a critical step in releasing stored hydrogen. Manganese catalysts are also active in this process, providing a complete cycle for hydrogen storage and release.

The development of catalysts for formic acid dehydrogenation (FAD) has traditionally focused on noble metals. However, due to their cost and scarcity, there is a significant research effort to develop efficient catalysts based on earth-abundant, non-noble metals like manganese. researchgate.netrsc.org Various phosphine-free manganese catalysts have shown activity and stability in the dehydrogenation of formic acid. rsc.org

One of the most promising manganese catalysts, Mn(pyridine-imidazoline)(CO)₃Br, has demonstrated the ability to produce over 14 liters of a H₂/CO₂ mixture and remain stable for more than three days. rsc.org In the absence of additives, the manganese complex Mn-2 achieved a hydrogen yield of 74% with 94.5% purity. nih.gov The introduction of amino acid additives, such as lysine, can further enhance the process, leading to a quantitative yield of hydrogen with over 99% purity. nih.gov In contrast, other amino acids like arginine or histidine resulted in a significant drop in hydrogen yield. nih.gov

Table 2: Effect of Amino Acid Additives on Hydrogen Yield from Potassium Formate Dehydrogenation

Additive H₂ Yield (%)
None 74
Lysine >99
Arginine Significantly lower
Histidine Significantly lower

Conditions: formate (5.0 mmol), Mn-2 (5 μmol), additive (5.0 mmol), H₂O/THF (5/5 mL), 90 °C, 12 h. nih.govresearchgate.net

Understanding the mechanism of manganese-catalyzed formate dehydrogenation is crucial for the rational design of more efficient catalysts. Mechanistic studies, including kinetic experiments, Kinetic Isotope Effect (KIE) analysis, and in situ observations, have provided valuable insights into the catalytic cycle. rsc.org

Computational studies using Density Functional Theory (DFT) have been employed to unravel the complete mechanistic landscape. acs.org These studies have shown that the reaction proceeds through a stepwise mechanism involving the formation of a manganese-formate intermediate. acs.org The rate-determining step in the dehydrogenation process is the β-hydride elimination from this intermediate. researchgate.netacs.org DFT calculations have estimated the activation energy barrier for this step to be 19.0 kcal/mol. acs.org

Kinetic experiments have indicated that the reaction order is 1 for both the manganese catalyst and the formate, suggesting that one molecule of each is involved in the catalytic cycle and ruling out a dimer-type mechanism. rsc.org In situ observations and NMR labeling experiments have further elucidated the proposed catalytic cycle. rsc.org These comprehensive mechanistic investigations are instrumental in advancing the development of manganese-based catalysts for practical hydrogen storage applications. acs.org

Oxidation Reactions Involving Manganese(II) Formate

Manganese(II) formate can participate in abiotic oxidation-reduction reactions. A notable example is its reaction with permanganate (B83412) (MnO₄⁻), a strong oxidizing agent. In this reaction, the formate ion acts as a reductant. Studies on the reaction between permanganate and various reductants in alkaline solutions have shown that formate reacts the quickest. pnnl.govresearchgate.net

The reaction proceeds in a stepwise manner. First, the formate rapidly reduces the purple permanganate, where manganese is in the +7 oxidation state (Mn(VII)), to the green manganate (B1198562) ion (MnO₄²⁻), where manganese is in the +6 oxidation state (Mn(VI)). pnnl.govresearchgate.net Subsequently, the manganate is further reduced to manganese(IV) dioxide (MnO₂), a dark brown precipitate. pnnl.govresearchgate.net Throughout this process, the formate is oxidized to carbonate and water. pnnl.govresearchgate.net

The general process for the reduction of permanganate in different pH environments can be summarized as follows:

Acidic Solution: MnO₄⁻ is reduced to the pale pink Mn²⁺ ion. wikipedia.orgyoutube.com

Neutral Solution: MnO₄⁻ is reduced to brown manganese dioxide (MnO₂). wikipedia.orgyoutube.com

Alkaline Solution: MnO₄⁻ is reduced to the green manganate ion (MnO₄²⁻). wikipedia.orgyoutube.com

The oxidation of Mn(II) is a significant biogeochemical process that can be mediated by a diverse range of microorganisms, including filamentous fungi. pnas.orgpnas.org While abiotic oxidation of Mn(II) by oxygen is thermodynamically favorable, it is kinetically slow. frontiersin.orgstanford.edu Microbial activity can accelerate this process by up to five orders of magnitude, suggesting that most environmental manganese oxides are formed through biological processes. stanford.edunih.gov

Among fungi, many species belonging to the phylum Ascomycota are known to oxidize Mn(II) to Mn(III/IV) oxides. pnas.org One of the key mechanisms identified involves the production of extracellular superoxide (B77818) (O₂⁻), a reactive oxygen species. pnas.orgpnas.org Research on the ascomycete fungus Stilbella aciculosa has shown that it oxidizes Mn(II) by producing superoxide during asexual reproduction. pnas.orgpnas.org The formation of Mn oxides is observed to be colocalized with superoxide and hydrogen peroxide at the base of the fungal reproductive structures. pnas.org This oxidation process is inhibited by superoxide scavengers, confirming the central role of this reactive oxygen species. pnas.orgpnas.org

The resulting manganese oxides often form on the surface of the fungal hyphae, sometimes enveloping parts of the mycelium. nih.gov These biogenic oxides are typically poorly crystalline and are composed predominantly of Mn(IV). nih.gov The ability of fungi to produce superoxide is widespread, suggesting this mechanism of Mn(II) oxidation may be common and play a crucial role in the environmental cycling of manganese and other metals. pnas.org

Table 2: Fungal Genera Implicated in Mn(II) Oxidation
Fungal PhylumGeneraOxidation Mechanism ImplicatedSource(s)
AscomycotaStilbellaExtracellular Superoxide Production pnas.orgpnas.org
AscomycotaAcremoniumEnzymatic (e.g., Laccase) pnas.org
AscomycotaAlternariaEnzymatic (e.g., Laccase) pnas.org
AscomycotaPhomaEnzymatic (e.g., Laccase) pnas.org
AscomycotaPyrenochaetaEnzymatic pnas.orgnih.gov
AscomycotaStagonosporaEnzymatic (Tyrosinase, Glyoxal Oxidase, Bilirubin Oxidase) nih.govresearchgate.net
AscomycotaParaconiothyriumEnzymatic (Bilirubin Oxidase) nih.govresearchgate.net
BasidiomycotaPhanerochaeteLaccases and Manganese Peroxidases nih.gov

Acid-Base Reactivity in Catalytic Processes

The acid-base environment is crucial in catalytic processes involving manganese formate and related catalytic cycles. For instance, in the manganese-catalyzed hydrogenation of carbonates to formates, the acidity of the medium plays a significant role. The addition of glutamic acid as a promoter enhances formate yield due to its dual function: providing sufficient acidity and capturing CO₂. acs.org Control reactions showed that the strength of the acid affects the product distribution between bicarbonate and CO₂. acs.org

Similarly, in the reverse reaction—the dehydrogenation of formate to produce hydrogen—the presence of a base is often required. Manganese-pincer complexes have been utilized in the dehydrogenation of formic acid, a transformation that is highly sensitive to the acid-base conditions of the reaction medium. rsc.org

Manganese oxides, which can be synthesized from manganese(II) formate precursors, exhibit amphoteric properties, possessing both Mn-induced acidity and O-induced basicity. nih.gov These co-existing acid and base sites can function as frustrated Lewis pairs (FLPs), which are known to promote reactions requiring synergistic acid-base functions. nih.gov This is particularly relevant in the catalytic oxidation of organic molecules using molecular oxygen, where acid sites can accelerate the activation of O₂ while basic sites promote the activation of C-H bonds. nih.gov Therefore, the acid-base characteristics of manganese species derived from formate salts are integral to their catalytic activity.

Precursor Chemistry in Catalyst Synthesis

Manganese(II) formate is a valuable precursor for the synthesis of various catalytically active manganese materials, particularly manganese oxides with controlled morphologies. The thermal decomposition of manganese(II) formate is a key step in these synthetic pathways. By carefully controlling the decomposition conditions, manganese oxides such as MnO, Mn₂O₃, and Mn₃O₄ can be produced.

For example, manganese(II) formate can be decomposed in the presence of tri-n-octylamine and oleic acid to generate monodisperse manganese(II) oxide (MnO) nanocrystals. Another approach involves a top-down synthesis where a manganese formate precursor is decomposed at 200°C to create a sponge-like manganese(III) oxide (Mn₂O₃) structure composed of nanocrystals. A significant advantage of this method is that the morphology of the final manganese oxide product is largely retained from that of the manganese formate precursor.

Manganese oxides are widely used as catalysts and catalyst supports due to their excellent physicochemical properties, including superior redox capabilities and structural flexibility. nih.govmdpi.com They have been employed to promote the oxidation of small organic molecules, such as in methanol (B129727) oxidation reactions for fuel cells. mdpi.com The catalytic enhancement is attributed to a synergistic effect between the manganese oxide support and the primary catalyst (e.g., platinum), as well as the oxide's ability to facilitate proton mobility. mdpi.com The use of manganese(II) formate as a precursor allows for the tailored synthesis of these advanced catalytic materials.

Advanced Materials Science and Engineering Applications

Metal-Organic Frameworks (MOFs) Derived from Manganese(II) Formate (B1220265)

Manganese(II) formate is instrumental in the construction of metal-organic frameworks (MOFs), a class of porous materials with extensive internal surface areas. These frameworks are formed by linking metal ions or clusters (in this case, manganese) with organic ligands (formate ions).

A notable application of manganese(II) formate is in the synthesis of MOFs with a perovskite-like architecture. These frameworks exhibit a three-dimensional structure analogous to the mineral perovskite, with the general formula ABX₃. In these manganese formate-based MOFs, the manganese(II) ions are octahedrally coordinated by formate ligands, which bridge neighboring metal centers to form an anionic framework, {[Mn(HCOO)₃]⁻}n. rsc.orgacs.org Organic cations are incorporated into the cavities within this framework to maintain charge neutrality. acs.org

The choice of the organic cation, often introduced during solvothermal synthesis, acts as a template or structure-directing agent, influencing the final crystal structure. rsc.org For instance, using protonated acetamidine ([CH₃C(NH₂)₂]⁺) as a template results in a compound, [CH₃C(NH₂)₂][Mn(HCOO)₃], that crystallizes in a perovskite-like orthorhombic structure (space group Imma). rsc.orgrsc.org This structure can undergo a temperature-dependent phase transition to a monoclinic structure (space group P2₁/n). rsc.orgrsc.org Similarly, formamidinium ([NH₂-CH⁺-NH₂]) cations can template a framework that shows R3̅c symmetry at high temperatures and C2/c symmetry at lower temperatures. nih.gov These structural transitions are often triggered by the ordering of the organic cations within the framework cavities. rsc.orgnih.gov

The magnetic properties of these perovskite-like frameworks are an area of active research. Compounds such as [CH₃C(NH₂)₂][Mn(HCOO)₃] and [NH₂-CH⁺-NH₂][Mn(HCOO)₃] have been shown to exhibit weak ferromagnetism at low temperatures, with critical temperatures (Tc) of 9.0 K and 8.0 K, respectively. rsc.orgnih.gov

Table 1: Structural and Magnetic Properties of Perovskite-like Manganese Formate Frameworks
Templating CationChemical FormulaCrystal System (High Temp)Crystal System (Low Temp)Magnetic PropertyCritical Temperature (Tc)
Acetamidinium (B1228376)[CH₃C(NH₂)₂][Mn(HCOO)₃]OrthorhombicMonoclinicWeak Ferromagnetism9.0 K rsc.orgrsc.org
Formamidinium[NH₂-CH⁺-NH₂][Mn(HCOO)₃]Rhombohedral (R3̅c)Monoclinic (C2/c)Weak Ferromagnetism8.0 K nih.gov
Dimethylamine[NH₂(CH₃)₂][Mn(HCOO)₃]Trigonal (R3̅c)-Weak Ferromagnetism8.5 K

The metal-organic framework derived from manganese(II) and formate ions creates a microporous material with notable stability and selective gas sorption capabilities. nih.govresearchgate.net This material exhibits permanent porosity and high thermal stability, maintaining its single-crystal structure even after the removal of guest molecules at 150°C under reduced pressure. nih.govresearchgate.net

A key characteristic of this microporous manganese formate is its ability to selectively adsorb certain gases based on their kinetic diameter, which is attributed to the small aperture of its channels. nih.govresearchgate.net The material shows a preference for adsorbing hydrogen (H₂) and carbon dioxide (CO₂) while excluding nitrogen (N₂) and other larger gas molecules. nih.govresearchgate.net This size-selective behavior makes it a promising candidate for applications in gas separation and sensor technologies. nih.gov

Research has also demonstrated a "temperature-triggered gate opening" effect in microporous manganese formate. researchgate.net While nitrogen and argon adsorption is limited at very low temperatures, an increase in temperature allows these gases to overcome a diffusion barrier and enter the pores. researchgate.net This phenomenon is not due to a structural change in the framework but rather to the increased kinetic energy of the gas molecules and dynamic opening of the pore apertures. researchgate.net

Table 2: Gas Sorption Properties of Microporous Manganese Formate
PropertyDescriptionReference
PorosityPermanent microporosity nih.govresearchgate.net
Thermal StabilityStable up to 150°C after guest removal nih.govresearchgate.net
Selective AdsorptionAdsorbs H₂ and CO₂ nih.govresearchgate.net
Selective ExclusionExcludes N₂ and gases with larger kinetic diameters nih.govresearchgate.net
Gate Opening EffectTemperature-triggered adsorption for N₂ and Ar above a critical temperature researchgate.net

Precursor for Manganese Oxide Nanomaterials

Manganese(II) formate is a valuable precursor for the synthesis of various manganese oxide nanomaterials. Through processes like thermal decomposition, it can be converted into different oxides, such as MnO and Mn₃O₄, with the ability to control the final product's morphology and structure. nih.govnih.gov

A facile, top-down synthetic method has been developed to produce sponge-like Mn₃O₄ nanostructures by decomposing manganese formate at a low temperature of 200°C. nih.gov A crucial aspect of this synthesis is that the morphology of the final sponge-like Mn₃O₄ is largely inherited from the manganese formate precursor. nih.gov

The morphology of the precursor itself can be controlled through a solvothermal process prior to decomposition. nih.gov By adjusting parameters such as the duration of the solvothermal treatment, the crystallinity and size of the manganese formate particles can be managed, which in turn dictates the final structure of the manganese oxide. nih.gov For example, longer solvothermal treatment times lead to the formation of large, symmetric crystals of manganese formate, which, after heat treatment, result in sponge-like Mn₃O₄ structures that exhibit crystallographic symmetry. nih.gov The resulting Mn₃O₄ material possesses a tetragonal hausmannite structure and a high surface area. nih.gov

The thermal decomposition of manganese formate is a versatile method for producing various morphologies of manganese oxide (MnO) nanocrystals. nih.gov By using manganese formate as a precursor in the presence of agents like tri-n-octylamine and oleic acid, researchers can achieve precise control over the shape of the resulting nanoparticles, producing forms such as flower-shaped, star-shaped, nanorods, and hexapods. nih.gov This method, however, requires stringent oxygen-free, high-temperature conditions. nih.gov The ability to use manganese formate as a starting material provides an effective pathway for synthesizing monodisperse nanocrystals of manganese oxides. nih.gov

Application in Battery and Energy Storage Technologies (e.g., LIBs Cathode Precursor)

Manganese is an attractive element for battery applications due to its earth abundance, low cost, and environmental friendliness, making it a promising alternative to cobalt and nickel in lithium-ion batteries (LIBs). lbl.govmanganesexenergycorp.comcas.org Manganese-based materials, particularly manganese oxides, are used as cathode materials in several types of LIBs, including Lithium Manganese Oxide (LMO) and Nickel Manganese Cobalt (NMC) batteries. manganesexenergycorp.comazom.com

Given that manganese formate serves as an effective precursor for synthesizing various manganese oxides with controlled morphologies (as detailed in section 9.2), it plays a crucial indirect role in the development of these advanced energy storage devices. The manganese oxides derived from manganese formate, such as Mn₃O₄, are investigated as active materials for battery electrodes. researchgate.net The performance of these manganese oxide materials in batteries is highly dependent on their structure, particle size, and morphology, which can be tailored during the synthesis process from the manganese formate precursor. cas.org

Manganese-based cathodes are valued for improving the safety and thermal stability of batteries. cas.orgazom.com For instance, LMO batteries are noted for good thermal stability, making them suitable for applications where safety is a high priority. cas.org The development of novel synthesis routes, such as those starting from manganese formate to create nanostructured manganese oxides, is critical for enhancing the electrochemical performance, such as capacity and cycling stability, of next-generation LIBs. cas.orguni-stuttgart.de

Compound Names

Table 3: List of Chemical Compounds
Compound NameChemical Formula
Formic acid, manganese salt (Manganese(II) formate)Mn(HCOO)₂
Manganese OxideMnO
Manganese(II,III) Oxide (Hausmannite)Mn₃O₄
HydrogenH₂
Carbon DioxideCO₂
NitrogenN₂
ArgonAr
Tri-n-octylamineC₂₄H₅₁N
Oleic AcidC₁₈H₃₄O₂
Lithium Manganese OxideLiMn₂O₄ (LMO)
Nickel Manganese Cobalt OxideLiNiMnCoO₂ (NMC)

Environmental Research Applications

Current scientific literature available through public search indexes does not detail specific applications or research studies where this compound is directly utilized in the study of radon exhalation from materials. Research on radon exhalation from manganese-containing substances typically focuses on naturally occurring residues, such as manganese clay from ore processing, to assess their radiological safety for use in construction materials like bricks researchgate.net. These studies investigate the intrinsic properties of the waste material itself rather than employing manganese formate as a tool or subject in the research researchgate.net.

This compound is not typically used as an active agent in water treatment. Instead, its relevance to this field pertains to the removal of soluble manganese (II) ions from water, which could be present from industrial effluent where manganese formate might be a component. The fundamental principle for removing dissolved manganese, such as the manganous ion (Mn²⁺) from manganese formate, involves its conversion from a soluble form to an insoluble form that can be physically filtered out waterrf.org.

The primary method is oxidation-filtration. This process involves the oxidation of soluble Mn(II) to insoluble manganese (IV) oxide (MnO₂). This chemical transformation is highly dependent on the pH of the water and the presence of an oxidizing agent purewaterproducts.comsuezwaterhandbook.com.

Key steps in the removal of soluble manganese (Mn²⁺) include:

Oxidation : An oxidizing agent is introduced into the water to facilitate the conversion of Mn²⁺ to MnO₂. Common oxidants include chlorine, potassium permanganate (B83412), and ozone. Aeration can also be used to introduce oxygen, although the reaction rate is slow unless the pH is above 9.5 suezwaterhandbook.comwaterfilterguru.com.

pH Adjustment : The efficiency of manganese oxidation is significantly influenced by pH. For most filtration methods, a pH greater than 8 is necessary for effective removal purewaterproducts.com.

Filtration : Once the insoluble manganese dioxide precipitates are formed, they are removed from the water using filtration. Specialized filter media, such as manganese greensand or birm, can act as catalysts for the oxidation reaction and simultaneously filter out the resulting particles waterfilterguru.com.

The table below summarizes common methods used for the removal of soluble manganese from water.

Treatment MethodOxidizing AgentTypical pH RangeDescription
Chemical Oxidation & Filtration Chlorine, Potassium Permanganate, Ozone> 8.0An oxidizing chemical is injected to convert soluble Mn(II) to insoluble Mn(IV), which is then removed by a filter bed waterfilterguru.com.
Aeration & Filtration Air (Oxygen)> 9.5Water is aerated to introduce oxygen, which slowly oxidizes Mn(II). The process is often catalyzed by existing manganese dioxide coatings on filter media suezwaterhandbook.com.
Catalytic Media Filtration Oxygen (from water)~ 8.0 - 9.0Media like manganese greensand or Birm act as a catalyst, promoting the oxidation of Mn(II) on the surface of the media, where the resulting insoluble particles are trapped purewaterproducts.comwaterfilterguru.com.
Cation Exchange None< 8.0A water softener can remove low concentrations of dissolved Mn(II) by exchanging it for sodium ions. This method is only effective if the manganese remains in its soluble form and has not been oxidized waterfilterguru.com.

Precursor for Ceramics

This compound (manganese(II) formate) serves as a valuable precursor in the synthesis of advanced ceramic materials, particularly manganese oxides like hausmannite (Mn₃O₄) rsc.org. The use of manganese formate allows for the fabrication of nanostructured ceramics with controlled morphologies, such as sponge-like structures, at relatively low temperatures rsc.org. This "top-down" synthetic approach is significant because the morphology and structure of the final ceramic product are largely inherited from the manganese formate precursor rsc.org.

The transformation from manganese formate to manganese oxide ceramic is achieved through thermal decomposition. This process is an exothermic reaction where the manganese formate is heated in a controlled atmosphere, causing it to break down and form the desired manganese oxide phase rsc.org. One of the key advantages of this method is the ability to produce high-surface-area, porous ceramic structures because the decomposition of the formate releases gases, leaving voids in the material rsc.org.

Research has shown that sponge-like Mn₃O₄ composed of nanocrystals can be fabricated by decomposing manganese formate at a temperature as low as 200 °C rsc.org. The thermal decomposition process occurs in distinct stages, as identified by thermal analysis.

The table below outlines the typical stages of the thermal decomposition of manganese formate to form Mn₃O₄ ceramic.

Decomposition StageTemperature Range (°C)Weight Loss (%)Process Description
Stage 1 ~180 °C~3.6%This initial stage corresponds to the loss of guest molecules, such as water or oxygen, that may be trapped within the channels of the manganese formate crystal structure rsc.org.
Stage 2 200 °C - 268 °C~44.9%This is the main decomposition stage where the manganese formate structure breaks down, releasing gaseous products and forming the final Mn₃O₄ (hausmannite) ceramic. The theoretical weight loss for this conversion is approximately 47.4% rsc.org.

The parameters of the initial manganese formate synthesis, such as the concentration of formic acid and any subsequent solvothermal treatment, play a crucial role in determining the morphology of the precursor and, consequently, the final sponge-like Mn₃O₄ structures rsc.org. This control over the precursor's characteristics allows for fine-tuning the properties of the resulting ceramic material for specific applications.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometry, electronic properties, and magnetic behavior of materials like manganese formate (B1220265).

Structural Properties: DFT calculations, often combined with experimental data from X-ray diffraction (XRD), are used to determine the precise three-dimensional arrangement of atoms in manganese formate crystals. Studies on manganese(II) formate dihydrate (Mn(HCOO)₂·2H₂O) have confirmed that it crystallizes in the monoclinic system. Furthermore, manganese formate is a key component in forming perovskite-like metal-organic frameworks (MOFs) with the general formula [AH]Mn(HCOO)₃, where 'A' is a protonated amine. In these structures, the formate ligand bridges manganese ions to create a three-dimensional framework.

Computational studies on the interaction of formic acid with manganese oxide clusters provide insight into the local coordination. DFT calculations have shown that when formic acid adsorbs onto clusters containing two or more manganese atoms, it deprotonates to form a formate group. nih.gov The coordination of this formate group is highly dependent on the cluster size. For a tetra-manganese oxide cluster (Mn₄O₄⁺), the bidentate bridging structure, where the formate group bridges two manganese atoms, is energetically the most favorable binding motif. nih.gov This interaction is strong enough to stabilize the 2D ring-like structure of the Mn₄O₄⁺ cluster core over its 3D cubic geometry. nih.gov

Electronic Properties: The electronic properties of manganese-containing compounds are largely governed by the manganese 3d orbitals. DFT calculations are used to compute the Density of States (DOS) and band structure, which reveal the material's conductive nature and magnetic properties. In related manganese compounds, DFT studies show that the Mn-3d electronic states are the dominant contributors to the total density of states near the Fermi level. researchgate.net For manganese(II) formate, which contains high-spin Mn(II) ions (d⁵ configuration), calculations would focus on determining the spin density distribution and the nature of the magnetic coupling (ferromagnetic or antiferromagnetic) between manganese centers bridged by formate ligands. rsc.org Theoretical studies on various manganese complexes and oxides have successfully predicted magnetic ground states and electronic transitions, and these methods are directly applicable to manganese formate to understand its electronic and magnetic behavior. rsc.orgresearchgate.net

Table 1: Calculated Properties of Formate Interaction with Manganese Oxide Clusters This interactive table summarizes DFT findings on the binding of formate to manganese oxide clusters.

System Preferred Formate Binding Motif Key Structural Finding
Mn₂O₂⁺ Bidentate bridging and chelating Co-existence of two stable isomers. nih.gov
Mn₂O₄⁺ Bidentate chelating The chelating configuration is preferred. nih.gov

Kinetic Modeling of Reaction Mechanisms and Catalytic Cycles

Kinetic modeling is used to understand the rates and mechanisms of chemical reactions involving manganese formate, such as its decomposition or its role in catalysis. These models provide quantitative data on reaction parameters like activation energy and can elucidate complex multi-step reaction pathways.

Reaction Mechanisms and Kinetics: The thermal decomposition of manganese(II) formate dihydrate has been studied using kinetic analysis. The process begins with dehydration, followed by the decomposition of the anhydrous formate. Kinetic studies focusing on the solid-state dehydration step, using various isothermal and dynamic thermoanalytical methods, have determined a consistent value for the activation enthalpy of this process. Seven different methods, including thermogravimetric analysis and differential enthalpic analysis, yielded an activation enthalpy of 17.2 ± 1.0 kcal mol⁻¹ for the dehydration of powdered manganese(II) formate dihydrate. rsc.org This value represents the energy barrier that must be overcome for the water molecules to be released from the crystal lattice.

Catalytic Cycles: Manganese complexes are effective catalysts for a variety of chemical transformations, including hydrogenation reactions where formate species can act as intermediates. nih.govrsc.org In the manganese-catalyzed hydrogenation of cyclic carbonates, for instance, formate esters have been observed as side products. nih.gov Mechanistic studies involving the reaction of manganese-hydride complexes with methyl formate confirm that the manganese center can facilitate the sequential transfer of hydride (H⁻) and proton (H⁺) to the C=O units of formate derivatives. nih.gov This reactivity is central to a plausible catalytic cycle where a manganese complex activates hydrogen and transfers it to a substrate. The cycle can involve the formation and subsequent transformation of manganese-alkoxy and manganese-hydride intermediates, with formate species being generated and consumed during the process. nih.gov

Table 2: Kinetic Parameters for the Dehydration of Manganese(II) Formate Dihydrate This interactive table presents the experimentally determined activation enthalpy for the initial step of thermal decomposition.

Reaction Step Method Sample Type Activation Enthalpy (kcal mol⁻¹) Reference

Computational Analysis of Vibrational Spectra and Intermolecular Effects

Computational methods are essential for interpreting experimental vibrational spectra (Infrared and Raman) and understanding the nature of non-covalent interactions within the crystal structure of manganese formate.

Vibrational Spectra Analysis: The vibrational frequencies of manganese formate can be calculated using DFT. These calculations help in assigning the absorption bands observed in experimental IR and Raman spectra to specific molecular motions, such as the stretching and bending of the C-H and C=O bonds of the formate ligand, as well as vibrations of the Mn-O bonds. nih.govgithub.io

A combined experimental and computational study on the interaction of formic acid with free manganese oxide clusters provides specific vibrational data. nih.gov Using infrared multiple-photon dissociation (IR-MPD) spectroscopy supported by DFT calculations, characteristic vibrational bands for the bound formate group were identified. nih.gov For the Mn₄O₄(HCOOH)⁺ complex, intense bands were observed around 1554 cm⁻¹ and 1369 cm⁻¹, which are assigned to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) of the formate ligand, respectively. Another intense band was noted around 800 cm⁻¹. nih.gov These computational results are crucial for identifying the coordination mode of formate in various manganese-containing systems.

Intermolecular Effects: The crystal structure of manganese formate and its derivatives is significantly influenced by intermolecular forces, particularly hydrogen bonding. In hybrid perovskite frameworks like [NH₂-CH⁺-NH₂][Mn(HCOO)₃], the formamidinium cations located in the framework cavities form extensive N-H···O hydrogen bonds with the oxygen atoms of the formate ligands. acs.org These interactions are critical for the stability of the crystal structure and are associated with structural phase transitions. acs.org

In another example, manganese(III) formate, Mn(HCOO)₃, forms a three-dimensional framework capable of trapping guest molecules like carbon dioxide. The stability of this host-guest system is partly due to weak C-H···O interactions between the C-H bonds of the formate framework and the oxygen atoms of the trapped CO₂ molecules. nih.gov Computational analysis of these weak interactions is key to understanding the material's properties, such as its ability to capture specific molecules.

Table 3: Computed Vibrational Frequencies for Formate on a Manganese Oxide Cluster This interactive table shows key vibrational bands for formate bound to a Mn₄O₄⁺ cluster, as determined by IR-MPD spectroscopy and DFT calculations.

Observed Frequency (cm⁻¹) Assignment
~1554 Asymmetric COO⁻ stretch
~1369 Symmetric COO⁻ stretch

Interactions with Other Chemical Species and Systems

Reactions with Urea (B33335) and Related Compounds

Manganese formate (B1220265) is involved in catalytic processes for the synthesis of urea derivatives. While not typically a direct reactant, manganese complexes, including those formed in situ from manganese salts and ligands, are pivotal in the dehydrogenative synthesis of ureas from amines and a C1 source like methanol (B129727). acs.orgscispace.comresearchgate.net This process is an atom-economic method that produces H₂ as the only byproduct. researchgate.netresearchgate.net

The general mechanism involves three main steps, each releasing a molecule of hydrogen:

Dehydrogenation of Methanol: A manganese pincer complex catalyzes the dehydrogenation of methanol to produce formaldehyde (B43269). acs.orgscispace.com

Formation of Formamide (B127407): The formaldehyde then undergoes a dehydrogenative coupling reaction with an amine to form a formamide intermediate. acs.orgscispace.com

Formation of Urea: Finally, the formamide couples with another amine molecule, again through a dehydrogenative process, to yield the final urea derivative. acs.orgscispace.com

Research has demonstrated the synthesis of a broad range of both symmetrical and unsymmetrical urea derivatives using this manganese-catalyzed method. acs.orgresearchgate.net The catalytic protocol shows good functional group tolerance and can be applied to produce polyureas as well. acs.org Mechanistic studies, supported by experiments and DFT computations, suggest that the reaction proceeds through an isocyanate intermediate. acs.orgresearchgate.net

In a related context, the thermodynamics of the complexation of urea with manganese(II) ions have been studied in N,N-dimethylformamide (DMF). These studies, conducted via titration calorimetry, revealed the formation of several complex species: [Mn(ur)]²⁺, [Mn(ur)₂]²⁺, and [Mn(ur)₄]²⁺. nih.gov The thermodynamic data indicates that the first two complexes have a six-coordinate octahedral structure, while the [Mn(ur)₄]²⁺ complex adopts a four-coordinate tetrahedral structure. nih.gov

Table 1: Examples of Symmetrical Urea Derivatives Synthesized via Manganese-Catalyzed Dehydrogenation
Amine SubstrateResulting Urea DerivativeYield (%)Reference
Octylamine1,3-Dioctylurea~99% scispace.com
Isobutyl amine1,3-Diisobutylurea82% scispace.com
3-Ethoxypropylamine1,3-Bis(3-ethoxypropyl)urea80% scispace.com
Cyclohexyl amine1,3-Dicyclohexylurea85% scispace.com
Cyclooctyl amine1,3-Dicyclooctylurea72% scispace.com

Interactions in Micellar Systems (e.g., in Colloidal Manganese Dioxide Reduction by Formic Acid)

Formic acid acts as a reducing agent for colloidal manganese dioxide (MnO₂). Soluble colloidal MnO₂ can be prepared by the reduction of potassium permanganate (B83412) (KMnO₄) with various agents, including formic acid, in neutral aqueous solutions. researchgate.net These colloidal solutions are typically dark brown and can remain stable for extended periods. researchgate.net

The kinetics of the reductive dissolution of colloidal MnO₂ in aqueous formic acid have been investigated. researchgate.net The rate of this reaction is dependent on the concentration of formic acid; as the concentration of formic acid increases, the dissolution of MnO₂ to Mn(II) species accelerates. researchgate.net The reaction exhibits a fractional order dependence on the concentrations of both formic acid (0.51) and MnO₂ (1.42). researchgate.net

While the direct role of micellar systems in the formic acid reduction of colloidal MnO₂ is not extensively detailed, manganese-based complexes are utilized in the formation of micellar systems for other applications. For instance, kinetically inert manganese(II)-based hybrid micellar complexes have been developed for magnetic resonance imaging (MRI). nih.gov These systems are formed by the self-assembly of an amphiphilic manganese-based chelate with PEG-based polymers. nih.gov Similarly, multifunctional lipid-micellar nanoparticles containing manganese oxide have been synthesized for simultaneous MRI and drug delivery. nih.gov These nanoparticles encapsulate oleic acid-coated MnO within micelles composed of various lipids and polymers. nih.gov These examples demonstrate the compatibility and interaction of manganese compounds within engineered micellar structures, which are fundamentally important in the chemistry of colloidal systems.

Table 2: Kinetic Parameters for the Reduction of Colloidal MnO₂ by Formic Acid
ParameterValueReference
Reaction Order (Formic Acid)0.51 researchgate.net
Reaction Order (MnO₂)1.42 researchgate.net
Final ProductMn(II) species researchgate.net
Temperature298 K researchgate.net

Role in Enzymatic Systems (e.g., Oxalate (B1200264) Decarboxylase Activity)

Manganese plays a crucial cofactor role in the enzyme oxalate decarboxylase (OxdC), which catalyzes the disproportionation of oxalate into formate and carbon dioxide. ebi.ac.ukresearchgate.netnih.gov This enzyme, found in bacteria and fungi, is a manganese-containing multimeric protein belonging to the cupin superfamily. researchgate.netnih.gov The catalytic process requires both Mn(II) and dioxygen as cofactors. ebi.ac.uk

The structure of OxdC from Bacillus subtilis reveals that each monomer contains two cupin domains, each with a manganese binding site. ias.ac.in The catalytic mechanism is thought to occur primarily at the N-terminal manganese binding site. ebi.ac.uk The proposed catalytic cycle is as follows:

A mono-protonated oxalate molecule binds to the Mn(II) ion. ebi.ac.uk

Dioxygen coordinates to the metal, forming a Mn(III)-superoxo species. ebi.ac.uk

An electron transfer occurs from the oxalate to the Mn(III), forming a Mn(II)-bound oxalate radical anion. ebi.ac.uk

This intermediate undergoes decarboxylation to form a Mn(II)-bound formyl carbon-centered radical. ebi.ac.uk

This radical is then protonated to produce Mn(III)-bound formate. ebi.ac.uk

Finally, formate and dioxygen dissociate, returning the enzyme to its resting state. ebi.ac.uk

Interestingly, the crystal structure of the enzyme has been determined in the presence of formate, which was found to be bound to the manganese ion in the active site. ias.ac.in This indicates an interaction between the manganese center and the formate product. The manganese ion is coordinated by several amino acid residues, typically three histidines and one glutamate, which are conserved across similar enzymes. ias.ac.in The precise coordination environment is critical for the enzyme's decarboxylase activity. ias.ac.in

Table 3: Catalytic Residues in the Manganese Binding Site of Oxalate Decarboxylase
ResidueRoleReference
His95, His97, Glu101, His140Forms part of the catalytic manganese binding site (Domain I) ebi.ac.ukias.ac.in
Glu162Acts as a proton donor/acceptor during the catalytic cycle ebi.ac.uk
Arg92Polarizes the Mn-bound carbonyl group of formate, increasing the rate of decarboxylation ebi.ac.uk
His273, His275, Glu280, His319Forms part of the manganese binding site in the second cupin domain (Domain II) ias.ac.in

Q & A

Q. What are the established laboratory methods for synthesizing manganese formate, and how do reaction conditions influence product purity?

Manganese formate can be synthesized via direct reaction of manganese oxides or hydroxides with formic acid under controlled pH and temperature. For example, demonstrates metal bonding techniques using formic acid, suggesting that manganese carbonate or hydroxide reacts with formic acid to yield manganese formate. Thermal decomposition of manganese oxalate in the presence of formic acid vapor is another method. Characterization via thermogravimetric analysis (TGA) and X-ray diffraction (XRD) is critical to confirm crystallinity and purity. Reaction temperature (e.g., 60–100°C) and molar ratios significantly affect yield and byproduct formation .

Q. Which analytical techniques are most effective for quantifying formic acid content in manganese formate compounds?

Ion chromatography (IC) and gas chromatography-mass spectrometry (GC-MS) are widely used. IC provides high sensitivity for formate ion quantification, especially in aqueous extracts of manganese formate (detection limits ~0.1 µg/mL). GC-MS, coupled with thermal desorption (TD), is ideal for volatile organic compound (VOC) analysis, including formic acid emissions from solid samples. Titration with NaOH or redox titration using permanganate can also be employed but may require interference correction from other acidic groups .

Advanced Research Questions

Q. How do environmental factors (temperature, humidity) influence the stability and decomposition pathways of manganese formate?

Studies on formic acid emissions from heritage materials () show that temperature increases (e.g., 10°C to 23°C) elevate decomposition rates by 2–4×, while reducing humidity (50% to 20% RH) lowers emissions by >50%. For manganese formate, accelerated aging experiments under controlled conditions (e.g., 40°C/75% RH) combined with Raman spectroscopy or FTIR can track structural changes. Decomposition may release CO₂, H₂O, and MnO residues, with pathways dependent on hydration state and crystallinity .

Q. What catalytic mechanisms are observed when manganese formate is used in organic synthesis, and how do they compare to other transition metal formates?

Manganese formate acts as a Lewis acid catalyst in esterification and oxidation reactions. In situ X-ray photoelectron spectroscopy (XPS) and kinetic studies reveal that Mn²⁺ sites facilitate proton transfer, while formate ligands stabilize intermediates. Compared to copper or iron formates, manganese formate exhibits higher thermal stability but lower activity in redox reactions, necessitating optimization of reaction solvents and temperatures .

Data Contradiction and Experimental Design

Q. How should researchers address discrepancies in reported formic acid emission rates from manganese formate across studies?

Variations often arise from differences in experimental setups, such as:

  • Measurement techniques : GC-MS (detects volatiles) vs. IC (quantifies aqueous ions).
  • Environmental controls : Poorly regulated RH or temperature during testing.
  • Sample preparation : Particle size and crystallinity affect surface area and emission kinetics. To reconcile data, standardize protocols (e.g., ISO 16000-6 for VOC sampling) and report loading factors (surface area/volume ratios) as in . Replicate studies under identical conditions and validate with reference materials .

Q. What methodological considerations are critical when designing experiments to study manganese formate’s interaction with atmospheric pollutants (e.g., NOₓ, SO₂)?

Use controlled atmospheric chambers (e.g., ) to simulate pollutant exposure. Monitor reaction products via mass spectrometry (MS) and X-ray absorption near-edge structure (XANES) spectroscopy. For field studies, pair indoor/outdoor sampling (as in ) to distinguish intrinsic degradation from external contamination. Include inert reference materials (e.g., silica) to isolate manganese formate-specific reactions .

Methodological Resources

  • Synthesis : Direct reaction (MnCO₃ + 2HCOOH → Mn(HCOO)₂ + CO₂ + H₂O) .
  • Characterization : XRD for crystal structure, TGA for thermal stability, and GC-MS for VOC profiling .
  • Environmental Testing : Follow ISO 16000-6 for VOC quantification and ASTM D6804 for accelerated aging .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.